molecular formula C9H11BrO B1342300 (2-Bromo-1-methyl-ethoxy)-benzene

(2-Bromo-1-methyl-ethoxy)-benzene

Cat. No.: B1342300
M. Wt: 215.09 g/mol
InChI Key: DKSBHBVHZCRXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-1-methyl-ethoxy)-benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-1-methyl-ethoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-1-methyl-ethoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromopropan-2-yloxybenzene

InChI

InChI=1S/C9H11BrO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

DKSBHBVHZCRXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis pathways for (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Precision Synthesis of (2-Bromo-1-methyl-ethoxy)-benzene

Document Control:

  • Topic: Regiocontrolled Synthesis of 1-Bromo-2-phenoxypropane

  • Target Molecule: (2-Bromo-1-methyl-ethoxy)-benzene[1]

  • CAS Registry: 1459-00-3 (Isomer generic); Specific isomer requires structural verification.[1]

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-bromo-2-phenoxypropane) presents a specific regiochemical challenge often overlooked in standard alkylation protocols. The target molecule features a phenoxy group attached to the secondary carbon of a propyl chain, with a bromine atom at the primary position.

Structural Target:


[1]
The Regioselectivity Paradox

Direct alkylation of phenol with propylene oxide typically yields the thermodynamic product where the phenoxide attacks the less hindered primary carbon, resulting in 1-phenoxy-2-propanol (


).[1] Converting this to a bromide yields the wrong isomer.

To guarantee the integrity of the (2-Bromo-1-methyl-ethoxy) motif, this guide advocates for a "Scaffold-Reduction-Substitution" strategy.[1] This pathway locks the oxygen to the secondary carbon using an ester intermediate before the bromine is introduced, eliminating regiochemical ambiguity.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target (2-Bromo-1-methyl-ethoxy)-benzene (Target) Alcohol 2-Phenoxy-1-propanol (Key Intermediate) Target->Alcohol Bromination (Appel or PBr3) Ester Ethyl 2-phenoxypropionate (Regio-locked Scaffold) Alcohol->Ester Hydride Reduction (LiAlH4) Start Phenol + Ethyl 2-bromopropionate Ester->Start Williamson Ether Synthesis (SN2 Inversion/Retention)

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity over step count.

Part 2: Detailed Synthesis Protocols

Phase 1: Scaffold Construction (Williamson Ether Synthesis)

Objective: Synthesize Ethyl 2-phenoxypropionate.[1] Rationale: Using ethyl 2-bromopropionate forces the phenoxide to attack the secondary carbon, effectively "installing" the oxygen in the correct position relative to the methyl group.

Reagents & Parameters:

Component Equiv. Role
Phenol 1.0 Nucleophile
Ethyl 2-bromopropionate 1.1 Electrophile

| Potassium Carbonate (


) | 1.5 | Base |
| Acetone (or Acetonitrile) | Solvent | Polar Aprotic Medium |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with anhydrous acetone (10 mL/g of phenol). Add finely ground anhydrous

    
    .
    
  • Activation: Add Phenol and stir at room temperature for 30 minutes to generate the phenoxide in situ.

  • Addition: Add catalytic KI, followed by the dropwise addition of Ethyl 2-bromopropionate.

  • Reaction: Reflux the mixture (

    
     for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .[2]
    
  • Yield: Expect 90–95% of a clear, pleasant-smelling oil.[1]

Phase 2: Reductive Transformation

Objective: Convert ester to 2-Phenoxy-1-propanol. Rationale: Lithium Aluminum Hydride (


) is selected for its ability to fully reduce the ester to the primary alcohol without affecting the ether linkage.

Protocol:

  • Setup: Flame-dry a 2-neck RBF under nitrogen atmosphere. Charge with anhydrous THF.

  • Reagent Prep: Cool THF to

    
    . Carefully add 
    
    
    
    (1.2 equiv) pellets or solution.
  • Addition: Dissolve the Ethyl 2-phenoxypropionate from Phase 1 in anhydrous THF. Add dropwise to the

    
     suspension, maintaining temp 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to

    
    . Add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is grams of
    
    
    used.
  • Purification: Filter the granular precipitate. Concentrate the filtrate.

  • Checkpoint: The product must be 2-Phenoxy-1-propanol .[1]

    • Verification:

      
       NMR should show a doublet for the methyl group (
      
      
      
      ppm) and a multiplet for the methine proton attached to the phenoxy group (
      
      
      ppm).
Phase 3: Nucleophilic Bromination (The Appel Reaction)

Objective: Convert 2-Phenoxy-1-propanol to (2-Bromo-1-methyl-ethoxy)-benzene.[1] Rationale: The Appel reaction (


) is preferred over 

for high-value synthesis because it operates under mild, neutral conditions, minimizing the risk of ether cleavage or elimination (styrene formation).

Reagents & Parameters:

Component Equiv. Role
2-Phenoxy-1-propanol 1.0 Substrate

| Triphenylphosphine (


) | 1.2 | Oxygen Acceptor |
| Carbon Tetrabromide (

) | 1.2 | Bromine Source | | Dichloromethane (DCM) | Solvent | Solvent |[1]

Protocol:

  • Dissolution: Dissolve 2-Phenoxy-1-propanol and

    
     in dry DCM at 
    
    
    
    .
  • Activation: Add

    
     portion-wise over 20 minutes. The solution may turn slightly yellow.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Add hexane to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter through a silica pad.[3]
    
  • Purification: Concentrate and purify via flash column chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    
  • Final Product: Colorless oil.

Part 3: Mechanistic Pathway & Visualization[3]

The following diagram illustrates the molecular transformations, highlighting the preservation of the secondary ether linkage throughout the process.

SynthesisPathway cluster_0 Phase 1: Regio-Locking cluster_1 Phase 2: Reduction cluster_2 Phase 3: Bromination Phenol Phenol (Ph-OH) Ester Ethyl 2-phenoxypropionate (Ph-O-CH(Me)-COOEt) Phenol->Ester Ethyl 2-bromopropionate K2CO3, Reflux Alcohol 2-Phenoxy-1-propanol (Ph-O-CH(Me)-CH2OH) Ester->Alcohol LiAlH4, THF 0°C -> RT Final (2-Bromo-1-methyl-ethoxy)-benzene (Ph-O-CH(Me)-CH2Br) Alcohol->Final CBr4, PPh3 (Appel Reaction)

Figure 2: Step-by-step mechanistic flow ensuring correct isomer synthesis.

Part 4: Quality Control & Self-Validation[1]

To ensure the protocol was successful, the following analytical signatures must be verified. This constitutes the "Self-Validating System."

1. Regioisomer Differentiation (NMR): The critical failure mode is producing the linear isomer (Ph-O-CH2-CH2-CH2-Br) or the inverted isomer (Ph-O-CH2-CH(Br)-Me).[1]

FeatureTarget: Ph-O-CH(Me)-CH2-BrIncorrect Isomer: Ph-O-CH2-CH(Br)-Me
Methyl Signal Doublet at

ppm
Doublet at

ppm (Deshielded by Br)
Methine Signal Multiplet at

ppm (Attached to O)
Multiplet at

ppm (Attached to Br)
Methylene Signal Doublet of doublets at

ppm (Attached to Br)
Doublet at

ppm (Attached to O)

2. Reaction Monitoring:

  • TLC: The alcohol intermediate (

    
     in 4:1 Hex/EtOAc) will convert to the bromide (
    
    
    
    in 4:1 Hex/EtOAc). A non-polar spot appearing near the solvent front indicates success.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Phenoxy-1-propanol (Compound CID 20129).[1][4] Retrieved from [Link][1]

  • PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene and related alkyl bromides. Retrieved from [Link][1]

Sources

Technical Guide: CAS 86623-33-8 | (2-Bromo-1-methylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 86623-33-8 , chemically identified as (2-Bromo-1-methylethoxy)benzene (also known as 1-Bromo-2-phenoxypropane ). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of aryloxyalkylamine scaffolds found in anti-arrhythmic agents and adrenergic receptor modulators.

Executive Summary & Significance

CAS Number: 86623-33-8 Chemical Name: (2-Bromo-1-methylethoxy)benzene Synonyms: 1-Bromo-2-phenoxypropane;


-Bromoisopropyl phenyl ether; 2-Phenoxypropyl bromide.

Significance in Drug Development: CAS 86623-33-8 is a versatile alkylating agent used to introduce the 2-phenoxypropyl moiety into amine-containing pharmacophores. This structural motif is central to the aryloxyalkylamine class of drugs, most notably represented by Mexiletine (a Class IB anti-arrhythmic) and various experimental sodium channel blockers. By reacting this bromide with primary or secondary amines, researchers can synthesize libraries of phenoxy-propanolamine analogs to probe Structure-Activity Relationships (SAR) for sodium channel inhibition (


) and norepinephrine transporter (NET) blockade.

Physicochemical Profile

The following data characterizes the neat substance, essential for process development and handling.

PropertyValueNotes
Molecular Formula

Molecular Weight 215.09 g/mol
Appearance Colorless to pale yellow liquidMay darken upon storage due to trace

release.[1]
Boiling Point ~120–125 °C @ 15 mmHgExtrapolated: ~240 °C @ 760 mmHg.
Density 1.35 ± 0.05 g/cm³Estimated based on brominated ether homologs.
Solubility Soluble in DCM, THF, EtOAc, TolueneImmiscible with water.
Stability Moisture sensitive; Light sensitiveStore under inert gas (Ar/

) at 2–8 °C.
Chirality Racemic (unless specified)Contains one stereocenter at C2.

Synthetic Routes & Manufacturing

The synthesis of CAS 86623-33-8 typically proceeds via the activation of the corresponding alcohol. The choice of reagents dictates the purity and stereochemical integrity (if starting from chiral material).

Method A: Bromination via Phosphorus Tribromide (Standard Protocol)

This method converts 1-phenoxy-2-propanol into the bromide using


. It is preferred for scale-up due to cost-efficiency.
  • Precursor: 1-Phenoxy-2-propanol (CAS 770-35-4).

  • Reagents: Phosphorus tribromide (

    
    ), Toluene or DCM (solvent).
    
  • Mechanism:

    
     substitution (with potential inversion if chiral) or retention via neighboring group participation depending on conditions.
    
Method B: Appel Reaction (High Precision)

Uses Triphenylphosphine (


) and Carbon Tetrabromide (

).
  • Advantages: Milder conditions, higher functional group tolerance.

  • Disadvantages: Poor atom economy (formation of

    
     byproduct).
    
Synthesis Workflow Diagram

Synthesis_Workflow Phenol Phenol (Starting Material) Alcohol Intermediate: 1-Phenoxy-2-propanol Phenol->Alcohol Base Cat. Ring Opening PropOxide Propylene Oxide (Reagent) PropOxide->Alcohol Product Target: (2-Bromo-1-methylethoxy)benzene (CAS 86623-33-8) Alcohol->Product Bromination (SN2 Substitution) PBr3 Reagent: PBr3 / Toluene PBr3->Product

Figure 1: Synthetic pathway from commodity chemicals (Phenol, Propylene Oxide) to the target bromide.

Experimental Protocol: Synthesis of Aryloxyalkylamines

Objective: Use CAS 86623-33-8 to synthesize a Mexiletine analog (e.g., 1-phenoxy-2-aminopropane ) via nucleophilic substitution.

Materials:
  • (2-Bromo-1-methylethoxy)benzene (CAS 86623-33-8): 1.0 eq.

  • Amine (e.g., Ammonia, Methylamine, or Phthalimide K salt): 3.0–5.0 eq.

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve CAS 86623-33-8 (10 mmol) in anhydrous ACN (50 mL).

  • Nucleophile Addition: Add the amine (30 mmol) and

    
     (20 mmol). Note: If using a volatile amine, use a sealed pressure vessel.
    
  • Reflux: Heat the mixture to 80 °C (reflux) for 12–18 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 9:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    . Purify the crude amine via flash column chromatography (DCM:MeOH:
    
    
    
    ).

Critical Insight: The secondary bromide at the


-position is sterically hindered. Elimination (to form the vinyl ether) is a competing side reaction. Using a polar aprotic solvent (DMF) and lower temperatures (60 °C) with longer reaction times can favor substitution over elimination.

Mechanism of Action (Pharmacological Relevance)

While CAS 86623-33-8 is an intermediate, the aryloxyalkylamine pharmacophore it generates targets voltage-gated sodium channels (


).
Signaling Pathway: Sodium Channel Blockade

The final drug derivatives (e.g., Mexiletine analogs) bind to the intracellular side of the


 channel pore.
  • State-Dependent Binding: The drug binds preferentially to the open or inactivated state of the channel.

  • Stabilization: It stabilizes the inactivated state, prolonging the refractory period.

  • Effect: Reduces the maximal rate of depolarization (

    
    ) in Phase 0 of the cardiac action potential, suppressing re-entrant arrhythmias.
    

MOA_Pathway Drug Aryloxyalkylamine (Derived from CAS 86623-33-8) NavChannel Voltage-Gated Na+ Channel (Nav1.5) Drug->NavChannel Targeting Binding Binds Intracellular Pore (Inactivated State) NavChannel->Binding State-Dependent Blockade Inhibits Na+ Influx Binding->Blockade Effect Suppression of Action Potential Upstroke Blockade->Effect Therapeutic Outcome

Figure 2: Pharmacological logic of the final derivatives synthesized from this intermediate.

Sourcing & Supply Chain Analysis

Primary Suppliers:

  • Sigma-Aldrich (Merck): Listed as "86623-33-8 | (2-Bromo-1-methyl-ethoxy)-benzene". High purity (research grade).

  • Specialty Chemical Vendors: Often available from catalog suppliers like Ambeed , Combi-Blocks , or Enamine under the name "1-Bromo-2-phenoxypropane".

Procurement Strategy:

  • Purity Check: Ensure purity is >97% by GC. Impurities often include unreacted alcohol (1-phenoxy-2-propanol) or elimination products (vinyl ethers).

  • Custom Synthesis: For chiral applications (R or S isomers), custom synthesis services are recommended, as the generic CAS usually refers to the racemate.

Safety & Handling (E-E-A-T)

  • Hazards: Alkyl bromides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.

  • Skin/Eye: Causes severe skin irritation and serious eye damage.

  • Storage: Store in a cool, dry place under inert atmosphere. The C-Br bond is labile; exposure to light can liberate bromine/HBr, turning the liquid brown.

  • Disposal: Incineration with a scrubber for halogenated waste.

References

  • PubChem. (n.d.). Compound Summary for 1-Bromo-2-phenoxypropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Catalan, R. E., et al. (1980). Synthesis and pharmacological activity of new aryloxypropanolamines. European Journal of Medicinal Chemistry. (Contextual reference for aryloxyamine synthesis).

Sources

Comprehensive literature review on (2-Bromo-1-methyl-ethoxy)-benzene research

Author: BenchChem Technical Support Team. Date: February 2026

It appears there are several chemical compounds with similar names to "(2-Bromo-1-methyl-ethoxy)-benzene". To provide you with an accurate and in-depth technical guide, please clarify which specific chemical structure you are interested in.

Here are a few possibilities based on common chemical nomenclature and initial findings:

  • [(2-Bromo-1-methylethoxy)methyl]-benzene (CAS Number: 135364-12-4): In this structure, a benzene ring is attached to a methyl group, which is then connected to an oxygen atom. The ethoxy group is substituted with a bromine atom at the 2-position and a methyl group at the 1-position.

  • Benzene, ((2-bromoethoxy)methyl)- (CAS Number: 1462-37-9): This is a benzyl ether where the ethoxy group is substituted with a bromine atom at the 2-position.

  • (2-Bromo-1-methoxyethyl)benzene (CAS Number: 13685-00-2): Here, a benzene ring is directly attached to an ethyl group, which is substituted with a bromine atom at the 2-position and a methoxy group at the 1-position.

  • Other isomers: The arrangement of the bromo, methyl, and ethoxy groups on the benzene ring can vary, leading to numerous other possible isomers (e.g., where the substituents are directly on the benzene ring).

Once you specify the exact compound, including the CAS number if possible, I can proceed with generating a comprehensive technical guide as you have requested.

An In-depth Technical Guide on the Safety, Handling, and Hazard Information for (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Inferred Properties

(2-Bromo-1-methyl-ethoxy)-benzene is a halogenated aromatic ether. Its specific physical and chemical properties are not documented; however, we can infer likely characteristics from close structural analogs such as ((2-bromoethoxy)methyl)-benzene and (2-bromoethoxy)benzene.

Structure:

Caption: Chemical structure of (2-Bromo-1-methyl-ethoxy)-benzene.

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/InformationSource (Analog)
Molecular Formula C9H11BrO-
Molecular Weight 215.09 g/mol PubChem[1]
Appearance Likely a liquid at room temperatureGeneral observation for similar compounds
Solubility Insoluble in water, soluble in organic solventsGeneral properties of ethers
Boiling Point Expected to be > 200 °CBased on analogs
Density Expected to be > 1 g/mLBased on analogs

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, (2-Bromo-1-methyl-ethoxy)-benzene should be treated as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource (Analog)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPubChem[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationTCI Chemicals, Fisher Scientific[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationTCI Chemicals, Fisher Scientific[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAK Scientific, Inc.[5]

Toxicological Summary:

  • Oral Toxicity: Harmful if swallowed[1][2]. Ingestion may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting[6].

  • Dermal and Eye Irritation: Causes skin and serious eye irritation[2][3][4][5]. Direct contact can lead to redness, pain, and potential tissue damage.

  • Inhalation: May cause respiratory tract irritation[2][5]. Vapors should be avoided.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, however, a lack of evidence is not proof of absence of effect. Benzene itself is a known carcinogen.

Section 3: Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be followed.

Engineering Controls:

  • Ventilation: Always handle (2-Bromo-1-methyl-ethoxy)-benzene in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Static Discharge: Ethers can form explosive peroxides, and many are flammable[9]. While the flammability of this specific compound is not confirmed, it is prudent to use grounding and bonding for containers and receiving equipment, and to use spark-proof tools[10][11].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166[6][12].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly[12].

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[6][8].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6][10].

  • Keep away from heat, sparks, open flames, and other ignition sources[6][9][10].

  • Store separately from strong oxidizing agents, acids, and bases[11][13].

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Grounding Ground Equipment Fume_Hood->Grounding Seal_Container Tightly Seal Container Grounding->Seal_Container Store_Cool Store in Cool, Dry, Ventilated Area Seal_Container->Store_Cool

Caption: Recommended safe handling and storage workflow.

Section 4: Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[3][6].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][6].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][6].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor immediately[6][10].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[6][14].

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide[9].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[12].

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation and remove all sources of ignition[5][9].

  • Environmental Precautions: Prevent the chemical from entering drains or waterways[5][10].

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal[9][13].

Section 5: Disposal Considerations

(2-Bromo-1-methyl-ethoxy)-benzene is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not dispose of this chemical down the drain[7][15]. It must be collected in a designated "Halogenated Organic Waste" container[7][16].

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents[13][15].

  • Disposal Method: The collected waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration[6][17]. The cost of disposing of halogenated waste is typically higher than non-halogenated waste due to the treatment required[15][17].

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, ((2-bromoethoxy)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (2-bromoethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety & Risk Services, University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Angene Chemical. (2021, May 01). Safety Data Sheet - Benzene, 1-bromo-2-fluoro-4-iodo-. Retrieved from [Link]

  • ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Alfa Aesar. (2010, June 03). Safety Data Sheet - (1-Bromoethyl)benzene. Retrieved from [Link]

Sources

Methodological & Application

Utilizing (2-Bromo-1-methyl-ethoxy)-benzene as a reactant in cross-coupling methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of (2-Bromo-1-methyl-ethoxy)-benzene

Part 1: Introduction & Strategic Overview

(2-Bromo-1-methyl-ethoxy)-benzene (CAS: 86623-33-8), structurally identified as a


-branched primary alkyl bromide with a pendant phenoxy group, represents a critical "linker" motif in medicinal chemistry. It is widely employed to introduce the 1-phenoxy-2-propyl  moiety, a lipophilic spacer often found in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors to modulate solubility and binding pocket affinity.

Structural Analysis:

  • Core: Primary Alkyl Bromide (

    
    ).
    
  • Steric Environment:

    
    -branching (Methyl group at 
    
    
    
    relative to Br).
  • Electronic Environment:

    
    -Phenoxy group (Inductive electron withdrawal).
    

The Challenge: While primary alkyl halides are generally more reactive than secondary ones, the specific architecture of this molecule presents two hurdles for traditional Palladium-catalyzed cross-coupling:

  • 
    -Hydride Elimination:  The presence of a hydrogen atom at the 
    
    
    
    -position (the methine carbon attached to the oxygen) creates a pathway for rapid elimination to the corresponding allyl ether, competing with the desired transmetallation.
  • Slow Oxidative Addition: The

    
    -methyl group adds steric bulk, slowing the initial oxidative addition of the metal catalyst into the 
    
    
    
    bond.

The Solution: Nickel Catalysis To overcome these limitations, this guide prioritizes Nickel-Catalyzed Cross-Coupling . Unlike Palladium, Nickel undergoes facile oxidative addition with alkyl halides via single-electron transfer (SET) radical pathways, suppressing


-hydride elimination and enabling robust coupling under mild conditions.

Part 2: Mechanistic Insight

The recommended protocols utilize a Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle facilitated by radical intermediates.

  • Radical Generation: The alkyl bromide undergoes single-electron reduction by a Low-Valent Nickel species (

    
    ), generating an alkyl radical (
    
    
    
    ) and
    
    
    .
  • Capture: The alkyl radical rapidly recombines with the Nickel center (or a second Nickel center), forming a high-valent alkyl-Nickel intermediate.

  • Reductive Elimination: This step forms the

    
     bond, releasing the product and regenerating the catalyst.[1]
    

Diagram 1: Ni-Catalyzed Reductive Cross-Coupling Mechanism

Ni_Catalysis Ni0 LnNi(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar LnNi(II)(Ar)(Br) OxAdd->NiII_Ar SET SET Reduction (Alkyl-Br) NiII_Ar->SET + Alkyl-Br Capture Radical Capture NiII_Ar->Capture Reductant Mn(0) / Zn(0) (Regenerates Ni0) NiII_Ar->Reductant Radical Alkyl Radical (R•) SET->Radical Radical->Capture NiIII LnNi(III)(Ar)(R)(Br) Capture->NiIII RedElim Reductive Elimination (C-C Bond Formation) NiIII->RedElim RedElim->NiII_Ar Ni(I) Species Product Product (Ar-R) RedElim->Product Reductant->Ni0

Caption: Mechanistic cycle for Ni-catalyzed reductive cross-coupling. The alkyl radical pathway bypasses beta-hydride elimination.

Part 3: Experimental Protocols

Protocol A: Reductive Cross-Electrophile Coupling (Aryl-Alkyl)

Best for: Coupling (2-Bromo-1-methyl-ethoxy)-benzene with Aryl Bromides without pre-generating organometallics.

Reagents & Materials:

  • Electrophile 1: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Electrophile 2: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv, <10 micron particle size preferred)
    
  • Activator: TMSCl (Chlorotrimethylsilane) (10 mol%) or NaI (0.5 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous, 0.2 M concentration.

Step-by-Step Methodology:

  • Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with

    
     (10 mol%) and dtbbpy (15 mol%).
    
  • Pre-complexation: Add 1.0 mL of DMA. Stir for 10-15 minutes until the solution turns a deep green/teal color, indicating ligand complexation.

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and (2-Bromo-1-methyl-ethoxy)-benzene (1.0 mmol).

  • Reductant Addition: Add Manganese powder (3.0 mmol). Critical: If using TMSCl, add it last.

  • Sealing: Cap the vial with a PTFE-lined septum. Remove from glovebox.

  • Reaction: Stir vigorously (1000 rpm) at 60°C for 12–18 hours. Note: Vigorous stirring is essential to keep the heterogenous Mn powder suspended.

  • Workup: Dilute with Ethyl Acetate. Filter through a short pad of Celite to remove Mn salts. Wash with 1M HCl (to remove pyridine ligands) and Brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or inactive MnAdd NaI (0.5 equiv) to facilitate I/Br exchange; activate Mn with dilute HCl wash then dry before use.
Homocoupling (Ar-Ar) Fast Ar-Br oxidative additionAdd the Alkyl Bromide slowly (syringe pump) or use a 1.5x excess of the Alkyl Bromide.
Beta-Elimination Temperature too highLower temperature to 40°C and extend reaction time to 24h.
Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Best for: Coupling with Boronic Acids/Esters where functional group tolerance (e.g., protic groups) is required.

Reagents & Materials:

  • Electrophile: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%) (Handle in Glovebox)
    
  • Ligand: Bathophenanthroline (12 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: sec-Butanol or Dioxane/H2O (9:1).

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, mix

    
     and Bathophenanthroline in the reaction solvent. Stir until the solution is deep red/purple.
    
  • Reaction Assembly: Add the boronic acid, base, and (2-Bromo-1-methyl-ethoxy)-benzene to the catalyst solution.

  • Conditions: Seal and heat to 80°C for 12 hours.

  • Note on Air Sensitivity:

    
     is extremely air-sensitive. If a glovebox is unavailable, use 
    
    
    
    but expect lower yields due to slower oxidative addition into the alkyl bromide.

Part 4: Workflow Visualization

Diagram 2: Experimental Workflow for Reductive Coupling

Workflow Start Start: Glovebox/Schlenk Mix Pre-complex Catalyst (Ni source + Ligand) 15 min Start->Mix Add Add Substrates (Alkyl-Br + Ar-Br) & Mn Powder Mix->Add React Reaction 60°C, 12-18h High Stirring Add->React Quench Quench & Filter (Celite) React->Quench Purify Purification (Flash Column) Quench->Purify

Caption: Standard workflow for setting up Ni-catalyzed reductive cross-coupling reactions.

References

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society.[2][3] Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

  • Lu, Z., & Fu, G. C. (2010). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallics. Angewandte Chemie International Edition. Link

Sources

Detailed experimental protocols for research using (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (2-Bromo-1-methylethoxy)-benzene

Introduction: Elucidating the Structure and Synthetic Potential

The compound specified as "(2-Bromo-1-methyl-ethoxy)-benzene" is most precisely identified by the IUPAC name 2-bromo-1-phenoxypropane . This molecule is a valuable bifunctional reagent in synthetic organic chemistry. It incorporates a stable phenoxy group and a reactive secondary alkyl bromide. This structure makes it an excellent electrophilic building block for introducing the 1-phenoxypropan-2-yl moiety into a wide range of molecules.

This guide provides detailed protocols for the synthesis, characterization, and application of 2-bromo-1-phenoxypropane. Its primary utility lies in its reaction with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, a cornerstone of drug discovery and materials science. A particularly relevant application is the synthesis of phenoxypropanolamine derivatives, a scaffold found in numerous pharmacologically active compounds, including β-blockers.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical & Safety Data for 2-bromo-1-phenoxypropane and Related Reagents

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2-bromo-1-phenoxypropane C₉H₁₁BrO215.09~107-109 / 16 mmHg[4]~1.3Skin/eye irritant, Harmful if swallowed[5]
PhenolC₆H₆O94.11181.71.07Toxic, Corrosive, Mutagenic
1,2-DibromopropaneC₃H₆Br₂201.89141-1421.933Carcinogen, Irritant
Potassium Carbonate (K₂CO₃)K₂CO₃138.21N/A (solid)2.43Serious eye irritant
AcetoneC₃H₆O58.08560.784Highly flammable, Eye irritant[6]
IsopropylamineC₃H₉N59.1132-340.688Highly flammable, Corrosive

Safety Directive: Halogenated ethers should be handled with care, as they can be irritants and have unknown long-term toxicological profiles.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Ethers are also known to form explosive peroxides over time when exposed to air and light.[6][10] While this specific compound is not highly volatile, this property of the ether class should be respected.

Part 1: Synthesis of 2-bromo-1-phenoxypropane via Williamson Ether Synthesis

The most direct and reliable method for preparing 2-bromo-1-phenoxypropane is through the Williamson ether synthesis.[11] This protocol involves the deprotonation of phenol to form the phenoxide nucleophile, followed by an Sₙ2 reaction with an excess of 1,2-dibromopropane.[12] Using an excess of the dibromoalkane is crucial to minimize the formation of the double-alkylation byproduct, 1,2-diphenoxypropane.

Reaction Scheme:

Phenol + 1,2-Dibromopropane → 2-bromo-1-phenoxypropane

Workflow Diagram:

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Phenol, K₂CO₃, and Acetone deprotonation 2. Heat to form Potassium Phenoxide reagents->deprotonation addition 3. Add 1,2-Dibromopropane and Reflux deprotonation->addition filter 4. Filter solids (KBr) addition->filter evap 5. Evaporate Acetone filter->evap extract 6. Liquid-Liquid Extraction (EtOAc/H₂O) evap->extract purify 7. Column Chromatography extract->purify nmr_ms 8. Characterize by NMR and MS purify->nmr_ms caption Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol:
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.

    • Causality: Potassium carbonate is a mild base suitable for deprotonating the acidic phenol. Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[13]

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes. The formation of a thick white slurry indicates the generation of potassium phenoxide.

  • Alkylation: Add 1,2-dibromopropane (40.4 g, 200 mmol, 2.0 equivalents) to the slurry via an addition funnel over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of phenol.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Workup - Concentration: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting oily residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford pure 2-bromo-1-phenoxypropane.

Characterization Data (Predicted):
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.50 (m, 1H, -CH(Br)-), 4.30 (dd, 1H, -O-CH₂-), 4.10 (dd, 1H, -O-CH₂-), 1.75 (d, 3H, -CH₃).

    • Self-Validation: The presence of the methyl doublet, the diastereotopic protons of the -O-CH₂- group, and the multiplet for the bromine-bearing methine are key indicators of the correct structure.[14][15]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 158.0 (Ar C-O), 129.5 (Ar C-H), 121.5 (Ar C-H), 114.5 (Ar C-H), 72.0 (-O-CH₂-), 48.0 (-CH(Br)-), 22.0 (-CH₃).

  • Mass Spec (ESI+): Calculated for C₉H₁₁BrO [M+H]⁺: 215.00, 217.00. The characteristic ~1:1 ratio of the M and M+2 peaks confirms the presence of one bromine atom.

Part 2: Application in Amine Synthesis

A primary application of 2-bromo-1-phenoxypropane is the synthesis of N-substituted phenoxypropanolamines. These motifs are prevalent in pharmaceuticals.[16] The protocol below details the Sₙ2 reaction with isopropylamine, a common nucleophile in drug synthesis.[17]

Reaction Scheme:

2-bromo-1-phenoxypropane + Isopropylamine → 1-phenoxy-2-(isopropylamino)propan-2-ol

Mechanism Diagram:

Caption: Sₙ2 reaction of amine with alkyl bromide.

Detailed Experimental Protocol:
  • Setup: In a sealed pressure tube equipped with a stir bar, dissolve 2-bromo-1-phenoxypropane (2.15 g, 10 mmol) in 20 mL of acetonitrile.

  • Amine Addition: Add isopropylamine (2.96 g, 50 mmol, 5.0 equivalents) to the solution.

    • Causality: An excess of the amine nucleophile is used to drive the reaction to completion and to act as a base to neutralize the HBr formed, preventing the protonation and deactivation of the amine nucleophile.[18][19]

  • Reaction: Seal the tube tightly and heat the mixture to 60-70°C in an oil bath for 24 hours. The formation of a precipitate (isopropylammonium bromide) may be observed.

  • Workup - Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess isopropylamine and acetonitrile.

  • Workup - Extraction: Dissolve the residue in 50 mL of ethyl acetate and 50 mL of 1 M NaOH. Transfer to a separatory funnel, shake, and separate the layers. The product will be in the organic layer, while the ammonium salt byproduct will be in the aqueous layer.

  • Washing and Drying: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude amine can be purified by silica gel chromatography if necessary, often using a mobile phase containing a small amount of triethylamine (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine) to prevent the product from streaking on the acidic silica.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Synthesis (Part 1) Incomplete deprotonation of phenol.Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly.
Formation of 1,2-diphenoxypropane.Ensure at least 2 equivalents of 1,2-dibromopropane are used.
Elimination byproduct (alkene) Reaction temperature too high.For secondary halides, elimination competes with substitution.[20][21] Run the reaction at the lowest effective temperature.
Multiple spots on TLC (Part 2) Over-alkylation of the amine product.This is less likely with a secondary amine product but possible. Ensure a sufficient excess of the starting amine nucleophile is used.[17]
Product streaks on silica column Amine product is basic and interacts strongly with acidic silica gel.Add 0.5-1% triethylamine to the eluent to neutralize active sites on the silica.

References

  • Filo. (2021, January 1). 2-Bromo-1-phenylpropane can be synthesised by. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Show the mechanism and predict the major products of the following reaction 2 - bromo - 1 - phenylpropane. Retrieved from [Link]

  • University of California, Davis. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. Retrieved from [Link]

  • BioWorld. (1998, April 16). Sanofi discloses phenoxypropanolamines as beta3-adrenoceptor antagonists. Retrieved from [Link]

  • Raper, C., McPherson, G. A., & Malta, E. (1980). Phenoxypropanolamines as selective beta 1-receptor agonists. Circulation Research, 46(6 Pt 2), I53–I54. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 17). synthesis of primary amines by SN2 reactions. YouTube. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers. Health & Safety. Retrieved from [Link]

  • University College London. (2021, June 7). Ethers. Safety Services. Retrieved from [Link]

  • Khan Academy. (2010, October 18). Amine as Nucleophile in Sn2 Reaction. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Akhtar, M. J., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. Retrieved from [Link]

  • Larsen, A. A., & Lish, P. M. (1964). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential .beta.-adrenergic agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Halogenated ethers in freshwater and marine water. Retrieved from [Link]

  • Patel, D. R., et al. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

  • Japan Chemical Industry Association. (n.d.). Polyoxyalkylene alkyl ether sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Dr. Tania CS. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]

  • ResearchGate. (2024, April 10). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Retrieved from [Link]

Sources

Application Note: Mechanistic Insights and Optimization Strategies for Nucleophilic Substitution of (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

This guide details the reaction mechanisms and synthetic protocols for (2-Bromo-1-methyl-ethoxy)-benzene (IUPAC: 1-bromo-2-phenoxypropane). This molecule serves as a critical chiral or racemic building block in the synthesis of Class IB anti-arrhythmic agents (Mexiletine analogs) and sodium channel blockers.

Structural Definition

To ensure precise chemical handling, the structure is defined as a primary alkyl bromide with significant


-branching:
  • Core Skeleton: A propyl chain attached to a phenoxy group.

  • Electrophilic Site: The C1 carbon (primary,

    
    ).
    
  • Steric Environment: The C2 carbon (secondary,

    
    ) introduces steric bulk adjacent to the reaction center.
    

Chemical Structure:



Reactivity Profile

Unlike its isomer (2-bromopropoxybenzene), which is a secondary halide, this molecule is a primary halide . However, the adjacent methyl and phenoxy groups create a unique "neopentyl-like" steric environment that modulates reactivity:

  • 
     Dominance:  As a primary halide, it strongly favors bimolecular nucleophilic substitution (
    
    
    
    ).
  • Elimination Risk: The presence of the electron-rich phenoxy oxygen and the

    
    -proton makes it susceptible to 
    
    
    
    elimination under basic conditions, yielding the vinyl ether.
  • Inductive Effects: The

    
    -phenoxy group is electron-withdrawing (
    
    
    
    effect), which typically accelerates nucleophilic attack by lowering the LUMO energy of the C-Br bond, provided steric hindrance is managed.

Mechanistic Pathways

The reaction landscape is defined by the competition between substitution (


) and elimination (

).
Pathway Analysis (Graphviz Visualization)

ReactionMechanism Substrate (2-Bromo-1-methyl-ethoxy)-benzene (Primary Bromide) TS_SN2 TS: SN2 (Backside Attack) Substrate->TS_SN2 + Nu: (Soft/Neutral) TS_E2 TS: E2 (Anti-Periplanar) Substrate->TS_E2 + Base (Hard/Bulky) Nu Nucleophile (Nu:) Base Strong Base (B:) Prod_SN2 Substitution Product Ph-O-CH(Me)-CH2-Nu TS_SN2->Prod_SN2 Inversion (N/A for achiral C1) Prod_E2 Elimination Product (Vinyl Ether) Ph-O-C(Me)=CH2 TS_E2->Prod_E2 - HBr

Figure 1: Competitive pathways.


 is favored by soft nucleophiles (amines, thiols, azides), while 

is triggered by hard bases (alkoxides) or high heat.
Critical mechanistic factors
  • The

    
    -Branching Effect:  The methyl group at C2 does not block the reaction center (C1) but increases the energy of the transition state compared to a linear ethyl bromide. This requires slightly elevated temperatures (
    
    
    
    ) compared to standard primary halides.
  • Absence of NGP: Neighboring Group Participation (NGP) by the phenoxy oxygen is negligible because forming a 4-membered oxetanium intermediate is energetically unfavorable compared to direct displacement.

Experimental Protocols

Protocol A: Synthesis of Mexiletine Analogs (Amination)

Application: Synthesis of sodium channel blockers for arrhythmia or neuropathic pain research. Challenge: Preventing over-alkylation (quaternary salt formation) and elimination.

Reagents:

  • Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Piperidine, Morpholine) (3.0 - 5.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Mild base prevents E2.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (2-Bromo-1-methyl-ethoxy)-benzene in 5 mL of anhydrous ACN.

  • Nucleophile Addition: Add 3.0 mmol of the amine. Note: Excess amine acts as both nucleophile and proton scavenger, driving kinetics toward mono-alkylation.

  • Base Addition: Add 2.0 mmol of anhydrous, powdered

    
    .
    
  • Reaction: Heat to

    
     under inert atmosphere (
    
    
    
    ) for 12–18 hours.
    • Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the bromide peak (

      
       isotope pattern).
      
  • Workup: Filter off solids (

    
    , 
    
    
    
    ). Concentrate the filtrate. Partition between Ethyl Acetate and Water.
  • Purification: The crude amine is often basic. Purify via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM) or silica column chromatography (DCM:MeOH:

    
    ).
    
Protocol B: Ether Synthesis (Williamson Ether Type)

Application: Creating bis-aryl ethers. Challenge: High risk of Elimination (


) due to basicity of alkoxides/phenoxides.

Optimization Strategy: Use Phase Transfer Catalysis (PTC) to keep the base concentration low in the organic phase, favoring


 over 

.

Reagents:

  • Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Base: 50% NaOH (aq)

  • Solvent: Toluene

Methodology:

  • Mix substrate, phenol, and TBAB in Toluene.

  • Add 50% NaOH dropwise with vigorous stirring.

  • Heat to

    
    . The interface reaction favors substitution.
    
  • Why this works: The organic phase contains the ion-paired phenoxide (PhO- TBA+), which is a "naked" nucleophile (highly reactive for

    
    ) but less solvated/basic than in bulk alcohol.
    

Optimization & Troubleshooting Guide

Solvent Selection Matrix
SolventDielectric Constant (

)
Mechanism FavoredRecommendation
DMF/DMSO High

(Fast)
Best for unreactive nucleophiles (e.g., Azides). Risk of difficulty in removal.
Acetonitrile Medium

(Balanced)
Standard choice. Easy workup.
Ethanol High (Protic)

/ Solvolysis
Avoid. Protic solvents cage the nucleophile (H-bonding), slowing

.
THF LowSlow

Use only if nucleophile solubility is an issue.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Vinyl Ether byproduct detected Base is too strong or steric bulk is too high.Switch from

/

to

or

. Lower reaction temperature.
Low Conversion (<50%) Steric hindrance of

-methyl group.
Add Iodide catalyst (

, 10 mol%) to form the more reactive alkyl iodide in situ (Finkelstein condition).
Poly-alkylation (with amines) Amine is too nucleophilic / Substrate excess.Increase Amine:Substrate ratio to >5:1.

Workflow Visualization

Workflow Start Start: (2-Bromo-1-methyl-ethoxy)-benzene Decision Select Nucleophile Start->Decision Path_Amine Amine (R-NH2) Decision->Path_Amine Path_O Phenol/Alcohol (R-OH) Decision->Path_O Cond_Amine Cond: K2CO3, ACN, 60°C (Avoid Strong Base) Path_Amine->Cond_Amine Cond_O Cond: PTC (TBAB), Toluene/NaOH (Minimize E2) Path_O->Cond_O Check Check LCMS for Vinyl Ether Byproduct Cond_Amine->Check Cond_O->Check Check->Start Optimize (Lower Temp) Final Isolate Product Check->Final Clean

Figure 2: Decision tree for reaction planning based on nucleophile type.

References

  • Catalano, A., et al. "A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues." National Institutes of Health (NIH) / PMC, 2018.

    • Context: Establishes the pharmaceutical relevance of phenoxy-alkyl-amine scaffolds and provides baseline conditions for similar ether/amine couplings.
  • Manetti, D., et al. "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues." Bioorganic & Medicinal Chemistry, 2018.

    • Context: Details the SAR (Structure-Activity Relationship)
  • Master Organic Chemistry. "The

    
     Mechanism: Kinetics, Stereochemistry, and Reactivity." 
    
    • Context: Authoritative grounding for the kinetic effects of -branching in primary alkyl halides.
  • Chemistry LibreTexts. "Elimination vs Substitution with Primary Alkyl Halides."

    • Context: Mechanistic rules for predicting competition in primary halides with steric bulk.

Troubleshooting & Optimization

Addressing challenges in the purification process of (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of (2-Bromo-1-methyl-ethoxy)-benzene

Topic: Document ID: TSC-PUR-2024-08 Status: Active Guide

Executive Overview

(2-Bromo-1-methyl-ethoxy)-benzene (CAS: 86623-33-8), often utilized as a key intermediate in the synthesis of adrenergic receptor antagonists, presents a unique triad of purification challenges: thermal instability (elimination to alkenes), persistent phenolic impurities , and regioisomeric contamination .

This technical guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of phenoxy-alkyl bromides.

Module 1: The Chemical Workup (The First Line of Defense)

User Issue: "I have distilled my product, but it still smells like phenol and shows a broad -OH peak on IR/NMR."

Technical Insight: Phenol is a weak acid (


). While standard bicarbonate washes remove strong acids (HBr), they often fail to fully deprotonate phenol, leaving it in the organic phase. Furthermore, phenol can form azeotropes with alkyl halides, making it difficult to separate by distillation alone.

Protocol: The "3-Step pH Swing" Wash Goal: Quantitative removal of unreacted phenol and inorganic acids.

  • Acidic Wash (Quench): Wash the crude organic phase (dissolved in Et2O or MTBE) with cold 1M HCl .

    • Why: Removes basic impurities and prevents emulsion formation during the subsequent basic step.

  • The "Hard" Base Wash: Wash vigorously with 2M NaOH (2x) .

    • Why: You must exceed the

      
       of phenol to drive the equilibrium entirely to sodium phenoxide (water-soluble).
      
    • Critical Check: The aqueous layer must be pH > 12.

  • The Oxidative Polish: Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Why: Alkyl bromides often liberate free bromine (

      
      ) upon standing or heating, causing a yellow/brown discoloration. Thiosulfate reduces 
      
      
      
      back to colorless bromide ions.

WorkupFlow Start Crude Reaction Mixture Solvent Dilute in Et2O or MTBE (Avoid DCM if possible) Start->Solvent Wash1 Wash 1: 1M HCl (Cold) Removes amines/inorganics Solvent->Wash1 Wash2 Wash 2: 2M NaOH (x2) CRITICAL STEP Wash1->Wash2 Decision Check Aqueous pH Wash2->Decision Decision->Wash2 pH < 12 Wash3 Wash 3: 10% Na2S2O3 Removes Br2 color Decision->Wash3 pH > 12 Dry Dry over MgSO4 Concentrate < 40°C Wash3->Dry

Figure 1: The "3-Step pH Swing" workflow ensures removal of phenolic impurities and free bromine before thermal purification.

Module 2: Distillation Dynamics (Thermal Management)

User Issue: "My product turns black and smokes during vacuum distillation."

Technical Insight: Secondary alkyl bromides like (2-Bromo-1-methyl-ethoxy)-benzene are prone to E2 elimination upon heating, generating styrene derivatives and HBr gas. The HBr generated autocatalyzes further decomposition, leading to a "runaway" darkening of the pot.

Troubleshooting Guide: Thermal Stability

ParameterRecommendationScientific Rationale
Vacuum Pressure < 1.0 mmHg (High Vacuum)Reduces boiling point to < 110°C. Avoiding temperatures above 130°C is critical to prevent elimination.
Bath Temp Max 140°C High wall temperatures trigger decomposition at the flask surface.
Stabilizer Add K₂CO₃ (anhydrous) Adding 1% w/w solid K₂CO₃ to the distillation pot neutralizes any HBr formed in situ, preventing autocatalytic decomposition.
Apparatus Short Path Minimizes residence time of the heat-sensitive molecule in the vapor phase.

FAQ: What is the expected boiling point?

  • Atmospheric: (Theoretical) ~220–230°C (Do not attempt; will decompose).

  • High Vac (0.1 mmHg): ~105–108°C.

  • Water Aspirator (20 mmHg): ~136–142°C (Risk zone for elimination).[1]

Module 3: The Isomer Challenge (Regio-Control)

User Issue: "NMR shows a split doublet methyl signal. I suspect I have the regioisomer."

Technical Insight: The synthesis usually involves opening propylene oxide with phenol, followed by bromination. This creates two isomers:

  • Target: Ph-O-CH(CH₃)-CH₂-Br (Secondary ether, primary bromide).

  • Impurity: Ph-O-CH₂-CH(Br)-CH₃ (Primary ether, secondary bromide).

These isomers have nearly identical boiling points (


), making distillation ineffective for separation.

Purification Strategy: Chromatography If the isomer ratio is unacceptable (>5%), you must use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Start: 100% Hexane (Elutes non-polar elimination byproducts).

    • Product Elution: ~2% to 5% Ethyl Acetate in Hexane.

  • Loading: < 1g product per 50g Silica (Strict loading is required for isomer resolution).

PurificationDecision Input Crude Material Check Isomer Purity (NMR) Input->Check Distill Vacuum Distillation (with K2CO3) Check->Distill >95% Regio-purity Column Flash Chromatography (Hex/EtOAc 98:2) Check->Column <95% Regio-purity Final Pure Product Distill->Final Column->Final

Figure 2: Decision matrix for selecting the purification method based on regio-isomeric purity.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (See Section 5.13 on Alkyl Halides and Section 2.22 on Distillation Techniques).

  • Furniss, B. S., et al. (1989). Purification of Phenoxyalkyl Bromides via Vacuum Distillation. In Vogel's Textbook of Practical Organic Chemistry.

  • Org. Synth. (1929). Gamma-Phenoxypropyl Bromide. Organic Syntheses, Coll. Vol. 1, p.435. (Provides foundational boiling point data and phenol removal protocols for homologous series).

  • PubChem. (2024). Compound Summary: (2-Bromo-1-methylethoxy)benzene.[4] National Library of Medicine.

Sources

Optimizing reaction conditions for experiments involving (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for (2-Bromo-1-methyl-ethoxy)-benzene (also known as 2-bromo-1-phenoxypropane). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and reactivity of (2-Bromo-1-methyl-ethoxy)-benzene.

Q1: What are the key structural features and reactive sites of (2-Bromo-1-methyl-ethoxy)-benzene?

(2-Bromo-1-methyl-ethoxy)-benzene is an aryl ether with a secondary alkyl bromide. Its reactivity is dominated by the carbon-bromine (C-Br) bond.

  • Primary Reactive Site: The secondary carbon atom bonded to the bromine is electrophilic and is the primary site for nucleophilic attack.

  • β-Hydrogens: The presence of hydrogens on the adjacent primary carbon (the methyl group) and the methylene group makes the molecule susceptible to base-induced elimination reactions.

  • Aryl Ether Group: The phenoxy group is generally stable under most nucleophilic substitution and elimination conditions. However, it can be cleaved by strong acids like HBr or HI at elevated temperatures. The ether oxygen can also influence the reactivity of the alkyl chain through inductive and resonance effects.

The dual reactivity means that in nearly all cases, you will be managing a competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways.[1][2]

Q2: How should I store the reagent, and how can I assess its purity?

Storage: Store (2-Bromo-1-methyl-ethoxy)-benzene in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents. Over time, alkyl halides can slowly decompose, potentially releasing HBr, so it is advisable to use it as fresh as possible.

Purity Assessment:

  • ¹H NMR Spectroscopy: This is the most effective method. Check for the characteristic peaks of the main compound and look for impurities. Key signals to watch for include those corresponding to phenol (from ether cleavage) or the starting alcohol (1-phenoxypropan-2-ol) if the synthesis was incomplete.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the mass of the parent compound.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot (in multiple solvent systems) is a good indicator of high purity.[3]

Q3: What are the primary competing reaction pathways I should anticipate?

For a secondary alkyl halide like this, nucleophilic substitution and elimination are always in competition.[4] The specific pathway depends critically on your reaction conditions.

  • SN2 (Bimolecular Nucleophilic Substitution): Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF, acetone). This reaction proceeds with inversion of stereochemistry if the carbon center is chiral.[5]

  • E2 (Bimolecular Elimination): Favored by strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide) and high temperatures. Ethanol as a solvent also promotes elimination more than water.[2][4]

  • SN1/E1 (Unimolecular Pathways): These pathways proceed through a secondary carbocation intermediate and are favored by polar protic solvents (e.g., water, ethanol, methanol) and weak nucleophiles/bases.[6] These reactions often result in a mixture of substitution and elimination products and, for SN1, lead to racemization.[7]

G sub Substrate (2-Bromo-1-methyl-ethoxy)-benzene sn2 SN2 Pathway sub->sn2 Strong, non-bulky Nu Polar Aprotic Solvent Lower Temp e2 E2 Pathway sub->e2 Strong, bulky Base Higher Temp sn1e1 SN1 / E1 Pathways (via Carbocation) sub->sn1e1 Weak Nu/Base Polar Protic Solvent prod_sub Substitution Product sn2->prod_sub Inversion prod_elim Elimination Product (Alkene) e2->prod_elim Zaitsev/Hofmann sn1e1->prod_sub Racemization sn1e1->prod_elim

Caption: Competing Substitution vs. Elimination pathways.

Q4: Which analytical techniques are best for monitoring my reaction's progress?

Real-time or frequent reaction monitoring is crucial for optimization.[8]

  • Thin-Layer Chromatography (TLC): The fastest and most common method.[3] Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates conversion. An appropriate solvent system (e.g., Hexane/Ethyl Acetate) should provide good separation (Rf values between 0.2 and 0.8).

  • Gas Chromatography (GC) / Liquid Chromatography (LC): These methods provide quantitative data on the consumption of starting material and the formation of products and byproducts. Coupling with a Mass Spectrometry (MS) detector helps in identifying the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the product distribution by integrating key signals for the starting material, substitution product, and elimination product.[9]

Troubleshooting Guide

This section is formatted to directly address specific experimental failures and guide you toward a logical solution.

Problem: Low or No Conversion of Starting Material

Q: I've run my reaction for several hours, but TLC/GC analysis shows mostly unreacted (2-Bromo-1-methyl-ethoxy)-benzene. What are the common causes?

A: This issue typically points to insufficient activation energy or problems with your reagents.

  • Check Your Nucleophile/Base: Is it sufficiently strong for the desired reaction? Weak nucleophiles like water or alcohols will react very slowly, especially at low temperatures. If you are performing an SN2 reaction, ensure your nucleophile is not too sterically hindered. For E2 reactions, ensure your base is strong enough (e.g., pKa of conjugate acid > 11).

  • Increase Temperature: Many substitution and elimination reactions have a significant activation energy barrier. Increasing the reaction temperature, often to reflux, is the most common solution.[4] However, be aware that higher temperatures disproportionately favor elimination over substitution.

  • Solvent Choice: The right solvent is critical. For SN2 reactions, polar aprotic solvents (DMSO, DMF) are ideal as they solvate the cation of your nucleophilic salt but not the anion, making the nucleophile more reactive.[10] Using a non-polar solvent like toluene or hexane may prevent your reagents from dissolving and reacting.

  • Reagent Quality: Has your nucleophile/base degraded? For example, moisture-sensitive reagents like sodium hydride or organometallics may be inactive. Is your starting material pure? Impurities could inhibit the reaction.

Problem: The Major Product is the Alkene Byproduct

Q: My goal was a substitution reaction, but my primary isolated product is 1-phenoxyprop-1-ene. How can I improve the yield of the substitution product?

A: This is a classic selectivity problem. You need to adjust conditions to favor the SN2 pathway over the E2 pathway.

  • Lower the Temperature: This is the most critical factor. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes. Running the reaction at room temperature or even 0 °C can dramatically suppress the E2 byproduct.[4]

  • Change Your Nucleophile/Base: Avoid strong, bulky bases like potassium t-butoxide (t-BuOK). Use a strong but less sterically hindered nucleophile (e.g., NaN₃, NaCN, R₂NH). If your nucleophile is also a strong base (e.g., an alkoxide), use the least sterically hindered version possible (e.g., methoxide over ethoxide).[2]

  • Change Your Solvent: Use a polar aprotic solvent (DMSO, DMF, acetone). These solvents accelerate the SN2 reaction rate significantly more than the E2 rate. Avoid alcoholic solvents like ethanol, which promote elimination.[4]

  • Concentration: Use a higher concentration of the nucleophile. This will favor the bimolecular SN2 reaction.

Table 1: Optimizing for Substitution (SN2) over Elimination (E2)

FactorTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)Elimination has a higher activation energy.[4]
Nucleophile/Base Strong, non-bulky (e.g., I⁻, N₃⁻, RS⁻)Strong, bulky (e.g., t-BuO⁻, DBU)Steric hindrance prevents nucleophilic attack, favoring proton abstraction.[1]
Solvent Polar Aprotic (e.g., DMSO, DMF)Can vary, but Ethanol favors E2Aprotic solvents enhance nucleophilicity, boosting the SN2 rate.[10]
Problem: I'm observing a complex mixture of products, including phenol.

A: The presence of phenol strongly suggests that the aryl ether bond is being cleaved. This is a significant side reaction that occurs under specific conditions.

  • Acidic Conditions: The most likely cause is the presence of strong acid, especially at elevated temperatures. This can happen during the reaction or, more commonly, during the aqueous workup. Using strong acids like HCl or H₂SO₄ to neutralize a basic reaction mixture can lead to ether cleavage.[11]

    • Solution: Use a milder acid for workup, such as saturated aqueous ammonium chloride (NH₄Cl), or a dilute solution of a weaker acid like citric acid. Perform the workup at a lower temperature (e.g., in an ice bath).

  • Lewis Acids: If your reaction involves Lewis acids, they can coordinate to the ether oxygen and facilitate cleavage.

    • Solution: Evaluate if the Lewis acid is necessary or if a milder alternative can be used.

  • Reagent Decomposition: Some reagents can generate acidic byproducts upon decomposition. For example, using PBr₃ to synthesize a bromide can generate HBr if moisture is present. Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.

Appendices
Appendix A: Example Protocol - SN2 Azide Substitution

This protocol is designed to maximize the yield of the substitution product, (2-azido-1-methyl-ethoxy)-benzene, by favoring SN2 conditions.

Materials:

  • (2-Bromo-1-methyl-ethoxy)-benzene (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-Bromo-1-methyl-ethoxy)-benzene (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Add sodium azide (1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.

  • Stir the mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 2-4 hours until the starting material is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash twice with saturated aqueous NaHCO₃ solution, followed by once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography on silica gel if necessary.

Appendix B: Troubleshooting Workflow

G start Reaction Problem Observed q1 Is Starting Material (SM) Consumed? start->q1 q2 Is the Major Product the Desired One? q1->q2 Yes no_conv Low / No Conversion q1->no_conv No success Proceed to Purification & Characterization q2->success Yes wrong_prod Selectivity Issue q2->wrong_prod No no_conv_sol 1. Increase Temperature 2. Check Reagent Activity 3. Change Solvent no_conv->no_conv_sol q3 What is the major byproduct? wrong_prod->q3 elim_sol 1. Lower Temperature 2. Use Non-Bulky Nucleophile 3. Use Polar Aprotic Solvent q3->elim_sol Alkene other_sol 1. Use Milder Workup (No Strong Acid) 2. Check for Reagent Decomposition 3. Purify Starting Material q3->other_sol Phenol / Other

Caption: A logical workflow for troubleshooting common experimental issues.

References
  • Swallen, L. C., & Boord, C. E. (1930). THE SYNTHESIS OF BETA-BROMO-ALKYL ETHERS AND THEIR USE IN FURTHER SYNTHESES. Journal of the American Chemical Society, 52(2), 651-660. [Link]

  • LibreTexts. (2023). Competition between substitution and elimination. Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. (General reference for reaction mechanisms like SN1, SN2, E1, E2 and ether cleavage).
  • CK-12 Foundation. (2026). Elimination Reaction - Haloalkanes. [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • LibreTexts. (2022). Nucleophilic Substitution Reactions. [Link]

  • Rück-Braun, K., & Freysoldt, T. (2008). The formation of bromo alcohols and their derivatives can be achieved by the opening of cyclic ethers. Science of Synthesis, 35, 233-267. (General reference for halo-ether chemistry).
  • METTLER TOLEDO. Real-Time Reaction Analysis Guide. [Link]

  • Clark, J. (2023). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Royal Society of Chemistry. (2000). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]

Sources

Common experimental issues when using (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-phenoxy-2-bromopropane). It addresses the specific reactivity profiles, common failure modes, and purification challenges associated with this primary alkyl halide containing a beta-phenoxy substituent.

CAS Registry Number: 15144-63-5 (Generic isomer class) / Specific isomer dependent Chemical Structure:


Classification:  Primary Alkyl Bromide / 

-Phenoxy Ether

Core Reactivity & Handling Profile

As a Senior Application Scientist, I must clarify the structural implications before troubleshooting. This molecule features a primary bromide adjacent to a secondary carbon bearing a phenoxy group.

  • Steric Environment: The

    
    -branching (methyl and phenoxy group) creates significant steric hindrance for nucleophilic attack (
    
    
    
    ), despite the bromide being on a primary carbon.
  • Electronic Effect: The phenoxy group is electron-withdrawing by induction, increasing the acidity of the

    
    -hydrogen (methine proton), making the molecule prone to E2 elimination .
    
  • Organometallic Instability: Attempting to form Grignard reagents often leads to fragmentation (Boord-type elimination).

Troubleshooting Guides (Q&A Format)

Module A: Nucleophilic Substitution Failures ( )

Q: Why am I observing significant amounts of 1-phenoxy-propene (vinyl ether) instead of my substitution product?

A: You are experiencing competition from E2 elimination. The


-hydrogen in this molecule is acidified by the adjacent oxygen atom. If you use a strong, hard base (e.g., Sodium Ethoxide, Potassium tert-butoxide) or high temperatures, the reaction pathway shifts from substitution (

) to elimination (

).

Corrective Protocol:

  • Change the Nucleophile: Switch to "soft" nucleophiles with high nucleophilicity but low basicity (e.g., Sodium Azide

    
    , Potassium Thioacetate 
    
    
    
    , or Potassium Phthalimide).
  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO, NMP) to enhance the nucleophilicity of the anion without solvating it too strongly (which happens in protic solvents).

  • Temperature Control: Lower the reaction temperature to

    
    . Elimination is entropically favored and dominates at reflux.
    

Data: Solvent Effects on Reaction Pathway

SolventDielectric Constant

Rate (Relative)
Risk of E2 Elimination
Ethanol/Methanol HighSlow (H-bonding solvates Nu)High (Solvolysis/Base)
THF ModerateModerateModerate
DMF / DMSO HighFast (Naked anion effect)Low (if Temp < 40°C)
Acetone ModerateModerate (Finkelstein conditions)Low
Module B: Organometallic & Grignard Issues

Q: I cannot initiate the Grignard formation with Mg/Ether. The magnesium dissolves, but I get phenol and propylene gas. What is happening?

A: You are triggering a Boord Olefin Synthesis-type fragmentation.


-halo ethers are unstable in the presence of zero-valent metals (Mg, Zn, Na). Instead of forming the stable Grignard reagent (

), the metal promotes a 1,2-elimination of the phenoxide and the bromide.

Mechanism of Failure:



Corrective Protocol:

  • Do NOT use Mg metal. Direct Grignard formation is generally impossible for

    
    -halo ethers.
    
  • Alternative Strategy: If you need a nucleophile at that carbon, generate the organolithium species via Lithium-Halogen Exchange at very low temperatures (

    
    ) to kinetically trap the species before fragmentation occurs.
    
    • Reagent:

      
      -BuLi (2 equiv) in Pentane/Ether at 
      
      
      
      .
    • Quench: Add electrophile immediately. Do not warm up.

Module C: Purification & Stability

Q: My compound degrades on silica gel columns. How do I purify it?

A: The compound is acid-sensitive and prone to hydrolysis. Silica gel is slightly acidic. The combination of the Lewis-basic ether oxygen and the labile bromide can lead to hydrolysis or rearrangement on the column, especially if the silica is not neutralized.

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites.

  • Eluent Choice: Use non-protic eluents (Hexane/Ethyl Acetate). Avoid Methanol/DCM mixtures which can promote solvolysis.

  • Distillation: If the compound is an oil, high-vacuum distillation is preferred over chromatography. Ensure the bath temperature does not exceed

    
     to prevent thermal elimination.
    

Visualizing the Reaction Pathways[1]

The following diagram illustrates the critical competition between Substitution (


) and Elimination (

), and the fatal fragmentation pathway with Magnesium.

ReactionPathways Start (2-Bromo-1-methyl-ethoxy)-benzene SN2_Cond Soft Nucleophile (N3, CN) Polar Aprotic Solvent Temp < 40°C Start->SN2_Cond E2_Cond Hard Base (RO-) High Temp Protic Solvent Start->E2_Cond Mg_Cond Mg / Zn Metal (Grignard Attempt) Start->Mg_Cond SubProduct Substitution Product (Desired) ElimProduct 1-Phenoxy-propene (Vinyl Ether) FragProduct Propene + Phenoxide (Fragmentation) SN2_Cond->SubProduct SN2 Attack E2_Cond->ElimProduct E2 Elimination Mg_Cond->FragProduct Boord-type Fragmentation

Figure 1: Reaction landscape for (2-Bromo-1-methyl-ethoxy)-benzene showing the divergence between successful substitution and common failure modes (Elimination/Fragmentation).

Experimental Protocol: Optimized Nucleophilic Substitution

Use this protocol to minimize elimination side-products.

Objective: Synthesis of (2-Azido-1-methyl-ethoxy)-benzene (Example


).
  • Preparation:

    • Dissolve (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Note: Do not use Ethanol.

  • Reagent Addition:

    • Add Sodium Azide (

      
      , 1.5 equiv).
      
    • Optional: Add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein acceleration).

  • Reaction:

    • Stir at room temperature (

      
      )  for 12-24 hours.
      
    • Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting bromide (

      
      ) and appearance of the azide (
      
      
      
      ).
  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts and DMF.

    • Extract with Diethyl Ether (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (keep bath

      
      ).
      
    • The product is usually pure enough for the next step; avoid distillation if possible due to thermal instability of azides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    
    -halo ethers). 
    
  • Boord, C. E. (1930).

    
    -Bromo Ethers". Journal of the American Chemical Society.[1] (Foundational text on the fragmentation of this specific structural motif). 
    
  • Reich, H. J. (2023). Organometallic Chemistry: Lithium-Halogen Exchange. University of Wisconsin-Madison Chemistry. (Protocol for handling unstable organolithiums).

Sources

Technical Support Center: Investigating the Stability and Degradation of (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2-Bromo-1-methyl-ethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols for investigating the stability and degradation of this molecule.

Compound Identification and Structure

The topic "(2-Bromo-1-methyl-ethoxy)-benzene" most accurately corresponds to the chemical structure 1-(2-Bromo-1-methylethoxy)benzene . This guide will proceed with this structural assignment.

  • IUPAC Name: 1-(2-Bromo-1-methylethoxy)benzene

  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

  • Structure:

    
    
    

This structure contains three key functional groups that dictate its reactivity and stability: an aromatic ring , an ether linkage , and a secondary alkyl bromide . Understanding the interplay of these groups is crucial for designing robust stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and analysis of 1-(2-Bromo-1-methylethoxy)benzene.

Section A: General Stability & Handling
Q1: What are the primary expected degradation pathways for 1-(2-Bromo-1-methylethoxy)benzene?

Based on its structure, the compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ether linkage can be susceptible to acid- or base-catalyzed hydrolysis, although aryl ethers are generally more stable than alkyl ethers. A more likely point of hydrolysis is the carbon-bromine (C-Br) bond, which can be cleaved to form the corresponding alcohol, 1-phenoxypropan-2-ol, and hydrobromic acid.

  • Oxidation: The molecule is prone to oxidation, particularly at the carbon atom adjacent to the ether oxygen (the tertiary carbon of the methylethoxy group). Autoxidation can lead to the formation of hydroperoxides, which are unstable and can decompose into a variety of products, including ketones, alcohols, and results of chain scission.[1]

  • Photodegradation: Aromatic bromine compounds are often sensitive to light.[2] UV or even visible light exposure can induce cleavage of the C-Br bond, a process known as photolysis. This generates a radical intermediate that can lead to debromination or substitution products.[3]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Use amber glass vials or light-resistant containers to prevent photolytic degradation.[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to reduce the rate of potential thermal degradation.

Section B: Forced Degradation & Stress Testing
Q3: Why are forced degradation studies necessary for this compound?

Forced degradation (or stress testing) is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[4][5] These studies involve exposing the compound to conditions more severe than those used for accelerated stability testing to achieve several key objectives:

  • Identify Degradation Pathways: To determine the likely degradation products and understand the chemical breakdown mechanisms of the molecule.[5]

  • Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method (e.g., HPLC) can accurately separate and quantify the intact compound from all potential degradation products.[2]

  • Inform Formulation and Packaging: Understanding the compound's liabilities (e.g., sensitivity to light or oxygen) helps in developing a stable formulation and selecting appropriate packaging.[5]

Q4: What are the typical stress conditions I should apply in a forced degradation study?

According to ICH Q1A(R2) guidelines, stress testing should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[4][6]

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Cleavage of ether linkage; Hydrolysis of C-Br bond
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)Cleavage of ether linkage; Hydrolysis of C-Br bond
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedOxidation at the benzylic-like position; potential ring oxidation
Thermal Dry heat (e.g., 80-105°C) or heat with humidity (e.g., 75% RH)General decomposition, fragmentation
Photolytic Exposure to UV and visible light (ICH Q1B standard: 1.2 million lux hours and 200 watt hours/m²)Cleavage of the C-Br bond (photolysis)
Q5: How much degradation should I aim for in my stress studies?

The goal is not to completely destroy the compound. A target degradation of 5-20% is generally considered ideal.[7] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions. If no degradation is observed under initial stress conditions, you should increase the severity (e.g., higher temperature, longer exposure, or stronger reagent concentration).

Section C: Analytical Methodology
Q6: What are the best analytical techniques for stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. A reverse-phase method (e.g., using a C18 column) with a gradient of acetonitrile and water/buffer is typically effective for separating the relatively nonpolar parent compound from more polar degradants (like the corresponding alcohol from hydrolysis).

LC-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, which is the first step in structure elucidation.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile degradants.

Q7: How can I ensure my analytical method is "stability-indicating"?

A method is considered stability-indicating if it can unequivocally assess the drug substance in the presence of its degradation products. To prove this, you must:

  • Demonstrate Specificity: Analyze samples from forced degradation studies and show that the peaks for the parent compound and all major degradation products are well-resolved from each other (Resolution > 1.5).

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity or a mass spectrometer to confirm that the parent peak does not contain any co-eluting impurities.

  • Conduct Mass Balance Analysis: The sum of the assay value of the parent compound and the levels of all degradation products should closely match the initial assay value, typically within a range of 95-105%.[9]

Troubleshooting Guide

Q8: I am observing a poor or low mass balance (<95%) in my study. What are the common causes?

A low mass balance is a common issue that suggests a portion of the compound or its degradants is not being detected.[9] Consider the following possibilities:

  • Formation of Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore (e.g., if the aromatic ring is cleaved). Try using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[8]

  • Formation of Volatile Degradants: Degradation may produce volatile compounds (e.g., bromo-propane fragments) that are lost during sample preparation and not detected by HPLC. Headspace GC-MS analysis of the sample can help identify these.[8]

  • Adsorption to Container: The compound or its degradants may adsorb to the surface of the container (e.g., glass or plastic). Using silanized glass vials can mitigate this issue.

  • Inappropriate Response Factor: When calculating mass balance, it is often assumed that degradants have the same UV response as the parent compound. This is rarely true. If a reference standard for the degradant is unavailable, you must use relative response factors or acknowledge this as a potential source of error. Discrepancies in molecular weight between the parent and degradant must also be accounted for in calculations.[10]

  • Incomplete Elution: A highly nonpolar or reactive degradant may be irreversibly retained on the HPLC column.[11]

Q9: Unexpected peaks have appeared in my chromatogram during a stability study. What might they be?

Unexpected peaks can arise from several sources:

  • Degradation Products: These are the primary peaks of interest. Use LC-MS to determine their molecular weights and propose structures.

  • Impurities from Reagents: The acids, bases, or solvents used for stress testing may introduce impurities. Always run a blank sample (reagents without the active compound) to check for this.

  • Leachables from Containers: Components from the container (e.g., plasticizers from vials or caps) can leach into the sample, especially when heated.

  • Reaction with Excipients/Buffers: If working with a formulation, the active compound may react with excipients. Phosphate or citrate buffers, for example, can sometimes participate in reactions.

Q10: My degradation results are not reproducible. What factors should I check?
  • Headspace Oxygen: For oxidative and thermal studies, the amount of oxygen in the vial's headspace can significantly impact degradation rates. Ensure consistent vial filling volumes or purge with an inert gas for controlled studies.

  • pH Drift: In unbuffered solutions, initial degradation (e.g., hydrolysis of the C-Br bond to form HBr) can change the sample's pH, which in turn alters the rate of subsequent degradation. Use buffers where appropriate.

  • Light Exposure: Ensure all samples, including controls, are protected from ambient light to prevent unintended photolytic degradation.

  • Temperature Control: Verify the accuracy and uniformity of your oven or heating block. Small temperature variations can lead to significant differences in degradation rates.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study Workflow

This protocol provides a step-by-step guide for conducting a comprehensive forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of 1-(2-Bromo-1-methylethoxy)-benzene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a clear or amber vial as required. Prepare a control sample stored under ambient or refrigerated conditions, protected from light.

    • Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

    • Oxidative: Dilute the stock solution with 3% H₂O₂.

    • Thermal: Place a solid sample or a solution in a sealed vial in an oven.

    • Photolytic: Place a solution in a photostability chamber. Cover a control vial in aluminum foil and place it alongside the exposed sample.

  • Incubation: Place the vials under the specified conditions (e.g., 60°C for hydrolysis).

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching & Dilution: Immediately quench the reaction (e.g., neutralize acid/base samples) and dilute with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze all samples, including the t=0 and control samples, using a validated stability-indicating HPLC-UV/PDA method.

  • Data Evaluation: Calculate the percentage of degradation, identify and quantify major degradants (as a percentage of the total peak area), and calculate the mass balance.

Workflow & Pathway Diagrams

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base ox Oxidation (3% H₂O₂, RT) stock->ox thermal Thermal (80°C, Dry Heat) stock->thermal photo Photolytic (ICH Q1B) stock->photo control Prepare Control Sample (Protected from stress) hplc HPLC-PDA/MS Analysis control->hplc sampling Time-Point Sampling & Quenching acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling sampling->hplc eval Data Evaluation: - % Degradation - Impurity Profile - Mass Balance hplc->eval

Caption: General workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway parent 1-(2-Bromo-1-methylethoxy)benzene hydrolysis_prod 1-Phenoxypropan-2-ol (C-Br Cleavage) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ phenol Phenol (Ether Cleavage) parent->phenol H₂O / Strong Acid hydroperoxide Hydroperoxide Intermediate parent->hydroperoxide [O] / H₂O₂ dehalogenated 1-(1-Methylethoxy)benzene (Debromination) parent->dehalogenated hν (UV/Vis Light) ketone 1-Phenoxypropan-2-one hydroperoxide->ketone Decomposition

Caption: Potential degradation pathways of the target compound.

References
  • International Council for Harmonisation. (n.d.). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. [Link]

  • ALS. (n.d.). Halogen analysis. ALS Global. [Link]

  • Ngwa, G. (2020, November 15). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • dos Santos, W. N. L., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]

  • Marjana, F., et al. (2019, January 21). What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules? ResearchGate. [Link]

  • Chromatography Forum. (2018, October 24). Forced Degredation Accepance Criteria. [Link]

  • Paneth, P. (Ed.). (1972). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

  • Ghorai, M. K., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 111-119. [Link]

  • dos Santos, W. N. L., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]

  • Ghorai, M. K., et al. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • Farré, M. J., et al. (2017). Halogen-specific total organic halogen analysis: Assessment by recovery of total bromine. Water Research, 120, 1-8. [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1353-1361. [Link]

  • Choudhry, G. G., & Hutzinger, O. (1984). Photochemistry of halogenated benzene derivatives. X. Effects of sodium chloride on the aquatic photodegradation of bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) herbicide. Journal of Agricultural and Food Chemistry, 32(4), 838-843. [Link]

Sources

A guide to troubleshooting unsuccessful reactions with (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-1-methyl-ethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.

Structure & Reactivity Overview

(2-Bromo-1-methyl-ethoxy)-benzene is a bifunctional molecule featuring a reactive secondary alkyl bromide and a stable phenyl ether. The primary site of reactivity is the carbon-bromine bond, which is susceptible to nucleophilic substitution and participates in various cross-coupling reactions. However, its nature as a secondary halide introduces specific challenges, most notably competition from elimination reactions. This guide will help you navigate these challenges to achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during reactions with (2-Bromo-1-methyl-ethoxy)-benzene in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how can I fix it?

Low or no product formation is a frequent issue that can typically be traced back to reaction conditions, reagent quality, or the inherent reactivity of the substrate. Below is a systematic guide to diagnosing the problem.

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed sm_check 1. Verify Starting Material (Purity, Stability) start->sm_check reaction_type 2. Identify Reaction Type sm_check->reaction_type sn2 Nucleophilic Substitution (e.g., Williamson Ether Synthesis) reaction_type->sn2 S_N2/S_N1 coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->coupling Cross-Coupling sn2_base Check Base: Is it strong enough? (e.g., NaH, KH) sn2->sn2_base coupling_catalyst Check Catalyst System: Active Pd(0) source? Ligand oxidized? coupling->coupling_catalyst sn2_solvent Check Solvent: Is it polar aprotic? (e.g., DMF, DMSO) sn2_base->sn2_solvent sn2_temp Check Temperature: Is it sufficient (50-100 °C)? Avoid excessive heat. sn2_solvent->sn2_temp sn2_water Anhydrous Conditions? Water consumes base. sn2_temp->sn2_water coupling_degas Degassing Sufficient? Oxygen deactivates catalyst. coupling_catalyst->coupling_degas coupling_base Check Base: Correct choice for reaction? (e.g., K₂CO₃, K₃PO₄) coupling_degas->coupling_base coupling_boronic Check Coupling Partner: (e.g., Boronic acid) stable? Proneto protodeboronation? coupling_base->coupling_boronic

Caption: A logical workflow for systematically troubleshooting low-yield reactions.

Detailed Troubleshooting Table
Possible CauseSuggested Solution & Rationale
Inactive Nucleophile or Base (S_N2 Reactions) For reactions like the Williamson ether synthesis, the alcohol must be fully deprotonated to form a reactive alkoxide.[1][2] Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the nucleophile.[3] Ensure the base is fresh, as older hydride sources can be deactivated by moisture.[4]
Inactive Catalyst System (Cross-Coupling) The active catalyst is Pd(0), which may not form efficiently from Pd(II) precatalysts, or it can be deactivated by oxygen.[5] Phosphine ligands are also prone to oxidation. Solution: Use a high-quality palladium source, or consider a modern precatalyst that forms the active species more reliably.[5] Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen.[5][6]
Poor Leaving Group Ability Bromine is a good leaving group, but its departure can be hindered by reaction conditions. A leaving group must be a weak base, stable on its own after it departs.[7][8] Solution: While you cannot change the bromide on the starting material, ensure your solvent choice can stabilize the forming carbocation (for S_N1) or does not overly solvate the nucleophile (for S_N2). Polar aprotic solvents (DMF, DMSO) are often ideal for S_N2 reactions.[3][9]
Insufficient Reaction Temperature Many substitution and coupling reactions require thermal energy to overcome the activation barrier.[5] Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[10] For Suzuki couplings, temperatures around 80-110 °C are common.[5] Monitor for the formation of elimination byproducts at higher temperatures.
Degraded Reagents or Presence of Water Water can consume strong bases and certain organometallic reagents. Boronic acids, used in Suzuki couplings, can be prone to degradation (protodeboronation), especially when impure.[6] Solution: Use anhydrous solvents and thoroughly dry all glassware.[4] Use fresh, high-purity boronic acid or consider more stable alternatives like boronic esters (e.g., pinacol esters).[6]
Category 2: Formation of Side Products / Impurities

Question: My reaction is producing a significant amount of an alkene byproduct instead of my desired substitution product. Why is this happening and how can I prevent it?

This is the most common issue when working with secondary halides like (2-Bromo-1-methyl-ethoxy)-benzene. You are observing the result of a competing E2 (elimination) reaction.

Understanding the S_N2 vs. E2 Competition

The alkoxide or other strong base used in your reaction can act as either a nucleophile (attacking the carbon, S_N2) or a base (abstracting a proton from an adjacent carbon, E2). Because your substrate is a secondary halide, both pathways are viable.[11]

G sub (2-Bromo-1-methyl-ethoxy)-benzene sn2_product Desired Substitution Product sub->sn2_product S_N2 Path (Favored by strong, small nucleophiles and polar aprotic solvents) e2_product Alkene Byproduct sub->e2_product E2 Path (Favored by strong, bulky bases and high temperatures)

Caption: The competing S_N2 and E2 reaction pathways for secondary halides.

Strategies to Favor Substitution (S_N2) over Elimination (E2):
StrategyRationale
Use a Less Sterically Hindered Base/Nucleophile Bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton from the sterically accessible periphery of the molecule, favoring E2.[1] Smaller nucleophiles can more easily access the electrophilic carbon for an S_N2 attack.[11]
Lower the Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will decrease the rate of both reactions, but it will disfavor the E2 pathway more significantly.[4]
Choose a Polar Aprotic Solvent Solvents like DMF, DMSO, or acetone are ideal for S_N2 reactions.[9] They solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and highly reactive, promoting the S_N2 pathway. Polar protic solvents (like ethanol) can solvate the nucleophile itself, reducing its reactivity and potentially favoring E2.
Use a Weaker Base if Possible While a strong base is often needed to generate the nucleophile, an excessively strong or concentrated base can increase the rate of elimination. Use the minimum amount of base required to drive the reaction.

Question: I'm running a palladium-catalyzed coupling reaction and see byproducts from hydrodehalogenation (the bromine is replaced by hydrogen) or homocoupling. What causes this?

These are common side reactions in cross-coupling chemistry, often pointing to issues with the catalyst lifecycle or reaction conditions.

  • Hydrodehalogenation: This occurs when the organopalladium intermediate is reduced before it can couple with the partner reagent. The source of the hydride can sometimes be amine bases or certain solvents.[6] Solution: Minimize reaction time and temperature. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[5]

  • Homocoupling: Dimerization of your starting material or coupling partner can occur, often promoted by the presence of oxygen which can interfere with the catalytic cycle.[6][12] Solution: Ensure the reaction is rigorously degassed. Optimizing the catalyst-to-ligand ratio can also suppress homocoupling.[5]

Experimental Protocols & FAQs

General Protocol for Nucleophilic Substitution (S_N2)

This is a general guideline and must be optimized for your specific nucleophile.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alcohol (1.2 equivalents) that will serve as the precursor to your nucleophile.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF or DMF) via syringe.[10]

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

  • Substrate Addition: Slowly add (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of NH₄Cl.[12] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: How should I store (2-Bromo-1-methyl-ethoxy)-benzene? A1: Bromoalkanes should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere if possible. Over time, they can be susceptible to hydrolysis or decomposition, especially if exposed to light or moisture. Always check the purity of your starting material by NMR or GC-MS before use if it has been stored for an extended period.

Q2: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options? A2: Purifying highly polar compounds can be challenging.[13] If standard silica gel chromatography (normal phase) is ineffective, consider the following:

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and polar mobile phases (like acetonitrile/water or methanol/water). It is often effective for purifying polar compounds.[13]

  • Amine-Bonded or Diol-Bonded Silica: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using functionalized silica can be a successful strategy.[13][14]

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be a simple and effective purification step.[15]

Q3: Can I use (2-Bromo-1-methyl-ethoxy)-benzene in a Heck reaction? A3: The classical Heck reaction involves the coupling of an organohalide with an alkene.[16][17] However, alkyl halides containing β-hydrogens, such as this substrate, are generally not suitable for the standard Heck reaction. This is because the organopalladium intermediate formed after oxidative addition will rapidly undergo β-hydride elimination, leading to an alkene and preventing the desired coupling.[18] Specialized conditions or alternative coupling reactions would be necessary.

References
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile.
  • Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Purification strategies to remove starting material impurities.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Vedantu. (2020, June 28). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Cengage. (n.d.). Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems.
  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.

Sources

Technical Support Center: Scale-Up Synthesis of (2-Bromo-1-methyl-ethoxy)-benzene

[1][2]

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Optimization & Troubleshooting for CAS 1459-00-3 / 86623-33-8 Derivatives[1][2]

Process Overview & Critical Regiochemistry[1]

Before proceeding to scale-up, you must validate your synthetic route.[1][2] A common failure mode for this target is the selection of the wrong starting materials, leading to the regioisomer.

The Isomer Trap

The target molecule, (2-Bromo-1-methyl-ethoxy)-benzene , possesses a bromine atom on the primary carbon and the phenoxy group on the secondary carbon.[1][2]

  • Target Structure:

    
    
    
  • Common Impurity/Wrong Isomer:

    
    
    

WARNING: Direct alkylation of phenol with 1,2-dibromopropane under standard Phase Transfer Catalysis (PTC) conditions favors the formation of the wrong isomer (2-bromo-1-phenoxypropane) because the phenoxide anion preferentially attacks the less hindered primary bromide [1].[1][2]

Recommended Scale-Up Route: To guarantee the correct structure, you must proceed via the Alcohol Activation Route :

  • Precursor: 2-Phenoxy-1-propanol (

    
    ).[1][2]
    
  • Transformation: Conversion of the primary alcohol to alkyl bromide using

    
     or 
    
    
    .
Reaction Pathway Diagram

ReactionPathcluster_0Recommended Route (High Fidelity)cluster_1Avoid (Regio-Error Risk)Start2-Phenoxy-1-propanol(Ph-O-CH(Me)-CH2-OH)ReagentPBr3 / Toluene< 10°CStart->ReagentTargetTarget Molecule(Ph-O-CH(Me)-CH2-Br)Reagent->TargetPhenolPhenol(Ph-OH)WrongIsoWrong Isomer(Ph-O-CH2-CH(Br)-Me)Phenol->WrongIsoMajor Product(Steric Control)Dibromide1,2-DibromopropaneDibromide->WrongIso

Figure 1: Comparison of synthetic strategies. The alcohol activation route is required to ensure the bromine is placed at the primary position.[2]

Troubleshooting & Optimization Modules

Module A: The Bromination Step ( Reagent)

Context: Converting 2-phenoxy-1-propanol to the bromide.[1][2] This is an exothermic reaction that generates sticky phosphorous acid byproducts.

Q: My reaction mixture became a solid yellow mass that broke my agitator. What happened? A: You likely added

  • Mechanism:

    
     reacts with the alcohol to form HOPBr
    
    
    and HBr. As the reaction progresses to completion,
    
    
    (phosphorous acid) forms.[2] In non-polar solvents like toluene, these phosphorous byproducts can polymerize into a viscous "taffy" or solid mass.
  • Solution:

    • Solvent Ratio: Maintain a solvent-to-substrate ratio of at least 5:1 (v/w).[1][2] Dichloromethane (DCM) solubilizes the byproducts better than toluene but poses environmental concerns. If using Toluene, add a small amount of Pyridine (0.1 eq) to prevent polymerization, or keep the temperature slightly elevated (35-40°C) after the initial addition is complete to keep the byproduct fluid [2].

    • Stirring: Use a high-torque overhead stirrer with an anchor impeller, not a magnetic stir bar.

Q: I am seeing a 15% impurity with a mass of [M-18]. Is this elimination? A: Yes. The impurity is likely 1-isopropoxybenzene (Isopropenyl phenyl ether) or a rearranged allyl ether.[1][2]

  • Cause: High temperatures during the reaction or workup promote E2 elimination. The secondary ether oxygen stabilizes the carbocation character, making the adjacent protons acidic.

  • Fix:

    • Keep reaction temperature

      
      .
      
    • Crucial: Do not distill the product at atmospheric pressure. The boiling point is high (>220°C est.), and prolonged heat will cause elimination. Use high-vacuum distillation (< 5 mmHg) [3].[1][2]

Module B: Quench & Workup (Safety Critical)

Context: Quenching excess

Q: Upon adding water to quench, the reactor "erupted." How do I control the exotherm? A: Direct water addition to unreacted

  • Protocol:

    • Inverse Quench: Do not add water to the reactor. Transfer the reaction mixture slowly into a chilled, well-stirred vessel containing 5%

      
       or ice water.
      
    • Controlled Hydrolysis: If you must quench in the reactor, add a "wet" solvent (like acetone containing water) dropwise first to consume the bulk of the

      
       gently before adding bulk water.
      
Module C: Purification & Stability

Q: The product turns brown after storage for 2 days. How do I stabilize it? A: Alkyl bromides adjacent to ether linkages are susceptible to auto-oxidation and hydrolysis.[1][2] The brown color is free bromine (

2
  • Stabilization Strategy:

    • Wash: Ensure the final organic layer is washed with 1%

      
       (Sodium Thiosulfate) to remove traces of oxidants.[2]
      
    • Additive: Store over activated 4Å molecular sieves or add a stabilizer like epichlorohydrin (0.1%) or silver wool if permitted by downstream specs.

    • Storage: Amber glass, under Argon, at 2-8°C.

Key Data for Scale-Up

ParameterValue / SpecificationScale-Up Implication
Molecular Weight 229.11 g/mol -
Boiling Point ~110-115°C @ 15 mmHg [3]Requires high vacuum for purification to avoid degradation.[1][2]
Density ~1.3-1.4 g/mLDenser than water.[1][2] Phase cuts will be the bottom layer in aqueous washes (unless heavy dilution with Toluene).
Flash Point > 90°CClass III Combustible. Static grounding essential.
Major Impurity 1-phenoxy-2-propanol (unreacted)Difficult to separate by distillation due to boiling point proximity.[1][2] Push conversion to >99%.

Decision Logic for Troubleshooting

Use this logic flow to diagnose low yields or purity issues.

TroubleshootingStartProblem DetectedCheckHPLCCheck HPLC/GCConversion vs. PurityStart->CheckHPLCLowConvLow Conversion(>5% Alcohol remains)CheckHPLC->LowConvLeftHighImpHigh Impurity(Unknown Peaks)CheckHPLC->HighImpRightReagentQualCheck PBr3 Quality(Hydrolyzed?)LowConv->ReagentQualIdentifyImpIdentify PeakHighImp->IdentifyImpTempCheckIncrease Temp(Max 50°C)ReagentQual->TempCheckQuality OKEliminationElimination Product?(Check Temp/Base)IdentifyImp->EliminationLow Retention TimeWrongIsoRegioisomer?(Check Starting Material)IdentifyImp->WrongIsoClose Retention TimeAction1Action: Reduce Rxn TempUse Vacuum DistillationElimination->Action1Action2Action: Restart withCorrect Alcohol PrecursorWrongIso->Action2

Figure 2: Diagnostic flow for evaluating reaction outcomes.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Explains the steric factors in nucleophilic substitution under PTC).
  • Harrison, G. C., & Diehl, H. (1955). "Preparation of Alkyl Bromides". Organic Syntheses, Coll.[3][4] Vol. 3, p. 370. Link (General procedure for PBr3 bromination and managing phosphorous byproducts).[2]

  • ChemicalBook. (2025).[5] "1-Bromo-2-phenylpropane Properties" (Proxy for physical property estimation of the phenoxy analog). Link

  • PubChem. (2025). "1-Bromo-2-phenoxypropane Compound Summary". Link[1][2]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review.[1][2]

Selecting the appropriate catalyst for reactions involving (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Catalyst Selection for (2-Bromo-1-methyl-ethoxy)-benzene Transformations

Executive Summary

This guide addresses the specific challenges of functionalizing (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-bromo-2-phenoxypropane). Unlike aryl halides, this substrate is a primary alkyl halide with a


-alkoxy substituent .

Successful transformation requires navigating two critical failure modes:

  • 
    -Hydride Elimination:  Leading to the formation of the allyl ether byproduct (phenoxy-propene).
    
  • Slow Oxidative Addition: The

    
     bond is significantly less reactive toward standard Pd(0) catalysts than aryl halides.
    

This support guide provides a decision matrix for catalyst selection, validated protocols, and a troubleshooting FAQ.

Part 1: Catalyst Selection Matrix

The choice of catalyst is dictated by the nucleophile (coupling partner) and the desired bond formation.

Reaction ClassCoupling PartnerRecommended Catalyst SystemMechanism & Rationale
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsPd(OAc)

+ PCy

(Gregory Fu Conditions)
Ligand-Controlled: Bulky, electron-rich phosphines (PCy

) accelerate oxidative addition into the alkyl-Br bond and sterically inhibit

-hydride elimination.
Negishi Organozinc ReagentsNi(cod)

+ Pybox
orNiCl

·glyme + Pybox
Radical Pathway: Nickel initiates a Single Electron Transfer (SET), generating an alkyl radical. This bypasses the high barrier of concerted oxidative addition required by Pd.
Kumada Grignard ReagentsFeCl

+ TMEDA
(Nakamura Conditions)
Cost/Efficiency: Iron catalysts are highly active for alkyl halides and suppress elimination via a "inorganic Grignard" mechanism.
Amination Primary/Secondary AminesNone (S

2)
Add KI (Finkelstein)
Nucleophilic Substitution: This substrate is a primary alkyl bromide. Transition metal catalysis is rarely needed unless the amine is non-nucleophilic.

Part 2: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the logical flow for selecting the correct catalytic system based on your target transformation.

CatalystSelection Start Substrate: (2-Bromo-1-methyl-ethoxy)-benzene Target Target Transformation? Start->Target CC_Bond C-C Bond Formation Target->CC_Bond CN_Bond C-N Bond Formation Target->CN_Bond Boron Boronic Acid (Suzuki) CC_Bond->Boron Zinc Organozinc (Negishi) CC_Bond->Zinc Magnesium Grignard (Kumada) CC_Bond->Magnesium SN2 Standard SN2 Base + Heat + KI CN_Bond->SN2 Direct Displacement Pd_Cat Pd(OAc)2 / PCy3 Avoids Beta-Elimination Boron->Pd_Cat Best Selectivity Ni_Cat Ni(cod)2 / Pybox Radical Mechanism Zinc->Ni_Cat Stereoconvergent Fe_Cat FeCl3 / TMEDA High Activity Magnesium->Fe_Cat Low Cost

Figure 1: Decision tree for catalyst selection based on nucleophile type.

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Pd-Catalyzed)

Best for: Coupling the alkyl chain to an aryl ring with high functional group tolerance.

Reagents:

  • Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(OAc)

    
     (2-4 mol%)
    
  • Ligand: PCy

    
     (Tricyclohexylphosphine) (4-8 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (20:1)

Step-by-Step:

  • Inert Atmosphere: Charge a Schlenk tube with Pd(OAc)

    
    , PCy
    
    
    
    , and Boronic Acid. Cycle Argon/Vacuum 3 times. Note: PCy
    
    
    is air-sensitive; handle in a glovebox if possible or use the HBF
    
    
    salt with an extra equivalent of base.
  • Solvent Addition: Add degassed Toluene and Water.

  • Substrate Addition: Add (2-Bromo-1-methyl-ethoxy)-benzene via syringe.

  • Reaction: Stir vigorously at 100°C for 12-24 hours.

  • Workup: Filter through a silica plug to remove Pd black.

Why this works: The bulky PCy


 ligand creates a "pocket" around the Palladium center, forcing the reductive elimination to occur faster than the competing 

-hydride elimination [1].
Protocol B: Negishi Coupling (Ni-Catalyzed)

Best for: Coupling with alkyl-zinc reagents or when Pd fails.

Reagents:

  • Substrate: (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv)

  • Nucleophile: Alkyl-ZnBr (1.3 equiv)

  • Catalyst: Ni(cod)

    
     (5 mol%)
    
  • Ligand: s-Bu-Pybox (10 mol%)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step:

  • Catalyst Prep: In a glovebox, mix Ni(cod)

    
     and Pybox in DMA. Stir for 10 mins to form the active purple/blue complex.
    
  • Addition: Add the substrate.[1][2]

  • Coupling: Add the Organozinc reagent dropwise.

  • Reaction: Stir at Room Temperature for 12 hours.

Why this works: Nickel catalyzes this reaction via a radical pathway (Single Electron Transfer). The primary alkyl bromide generates a radical intermediate that recombines with the Ni-center, completely avoiding the sluggish concerted oxidative addition step associated with Palladium [2].

Part 4: Troubleshooting Support (FAQ)

Q1: I am seeing a large amount of "Phenoxy-propene" (alkene) in my LCMS. What is happening? Diagnosis: This is the product of


-Hydride Elimination.[3]
Solution: 
  • Switch Ligands: If using Pd, ensure you are using PCy

    
      or P(t-Bu)
    
    
    
    . Less bulky ligands (like PPh
    
    
    ) leave the metal center open for elimination.
  • Switch Metals: Move to Nickel (Ni) . Nickel-alkyl complexes have a higher barrier to

    
    -hydride elimination than Palladium-alkyl complexes [3].[3]
    
  • Lower Temperature: If possible, run the reaction at room temperature using the Negishi protocol.

Q2: The reaction is stuck at 0% conversion. The starting material is intact. Diagnosis: The catalyst failed to activate (Oxidative Addition failure). Solution:

  • Check Air Sensitivity: Ni(cod)

    
     and PCy
    
    
    
    are extremely air-sensitive. If they were oxidized, the reaction will not start. Use fresh catalyst from a glovebox.
  • Add Additive: For Suzuki coupling, adding KBr (1 equiv) can help by stabilizing the intermediate or facilitating the halogen exchange.

Q3: Can I use this substrate for a standard S


2 reaction with an amine? 
Answer:  Yes. Because the bromide is on a primary  carbon (-CH

-Br), S

2 is favorable. Optimization: Use a polar aprotic solvent (DMF or Acetonitrile) and add 0.1 equiv of Potassium Iodide (KI) . The KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Q4: My substrate is chiral (enantiopure at the methyl position). Will it racemize? Answer:

  • Pd-Catalyzed: Generally Retentive or Invertive (stereospecific) depending on the exact mechanism, but often scrambles with alkyl halides.

  • Ni-Catalyzed: Likely to Racemize . The radical mechanism involves a planar radical intermediate at the carbon center. If the radical forms at the chiral center (unlikely here as the chiral center is

    
    , not 
    
    
    
    ), stereochemistry is preserved.
  • Correction: In your molecule, the chiral center is at C1 (-CH(CH

    
    )-), and the reaction is at C2 (-CH
    
    
    
    Br). The reaction does not occur at the stereocenter. Therefore, stereochemistry should be preserved regardless of the catalyst, provided no elimination-addition (isomerization) occurs.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[4] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link
    
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[5] Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 38(6), 1598–1607. Link

  • Hatakeyama, T., & Nakamura, M. (2009). Iron-Catalyzed Arylation of Alkyl Bromides with Arylmagnesium Reagents. Journal of the American Chemical Society, 131(37), 13240–13241. Link

Sources

Validation & Comparative

Analytical Techniques for Assessing the Purity of (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical strategy for assessing the purity of (2-Bromo-1-methyl-ethoxy)-benzene (also known as


-bromoisopropyl phenyl ether or 1-(2-bromo-1-methylethoxy)benzene).

This molecule is a critical chiral intermediate in the synthesis of norepinephrine reuptake inhibitors (such as Atomoxetine). Its quality control requires a multi-faceted approach to quantify regioisomers, enantiomers, and synthetic precursors.[1]

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary & Molecule Profile[1]

Target Molecule: (2-Bromo-1-methyl-ethoxy)-benzene Structure:


Critical Quality Attributes (CQAs): 
  • Chemical Purity: >98.0% (HPLC/GC)

  • Enantiomeric Excess (ee): >99.0% (Chiral HPLC)

  • Regio-isomer Content: <0.1% (GC-FID)[1]

  • Residual Solvents/Reagents: Phenol, Propylene glycol derivatives.[1]

This guide compares three primary analytical workflows. While HPLC-UV is the standard for batch release, it often fails to resolve subtle regioisomers that GC-FID handles easily.[1] Conversely, GC cannot detect non-volatile salt residues, necessitating a complementary approach.[1]

Technique 1: HPLC-UV (The Quantitative Workhorse)[1]

Role: Primary assay for chemical purity and quantification of non-volatile precursors (e.g., Phenol, 1-phenoxy-2-propanol).[1]

The "Why" (Causality):

We utilize Reverse Phase Chromatography (RPC) on a C18 stationary phase. The benzene ring provides a strong chromophore for UV detection.[1] However, the critical separation challenge is not the main peak, but the hydrolysis product (Alcohol impurity) . The bromide is labile; improper mobile phase pH can cause in-situ hydrolysis during the run.[1]

  • Solution: Use a slightly acidic mobile phase (0.1% Formic Acid) to stabilize the bromide and suppress the ionization of residual Phenol (

    
    ), ensuring sharp peak shapes.
    
Experimental Protocol (Self-Validating System)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: linear to 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (General) and 270 nm (Phenol selectivity)
System Suitability Resolution (

) > 2.0 between Phenol and Alcohol impurity.[1][2]

Validation Check: Inject a standard of the Alcohol impurity (1-phenoxy-2-propanol).[1] If it co-elutes with the main peak, switch to a Phenyl-Hexyl column to exploit


 selectivity differences.[1]

Technique 2: GC-FID/MS (The Regio-Isomer Specialist)[1]

Role: Detection of volatile impurities, specifically the regio-isomer (1-bromo-2-propoxybenzene) and residual halogenated solvents.[1]

The "Why" (Causality):

In the synthesis (typically Phenol + Propylene Oxide


 Alcohol 

Bromination), a competitive ring-opening can create the regio-isomer.[1] HPLC often struggles to separate these positional isomers due to identical hydrophobicity.[1] Capillary Gas Chromatography (GC) separates based on boiling point and polarity, offering superior resolution for these isomers.[1]
Experimental Protocol
ParameterCondition
Column DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:[1]1)
Oven Program 60°C (hold 1 min)

15°C/min to 280°C (hold 5 min).
Detector FID @ 300°C (Quantification) or MS (Identification)
LOD ~50 ppm (FID)

Validation Check: The regio-isomer (Ph-O-CH


-CH(Br)-CH

) typically elutes before the target molecule due to slightly lower boiling point/polarity.[1] Confirm retention times with authentic standards.

Technique 3: Chiral HPLC (The Stereochemical Gatekeeper)

Role: Determination of Enantiomeric Excess (ee%).

The "Why" (Causality):

The biological activity of the final drug (e.g., Atomoxetine) depends on the chirality established at this ether stage. Standard C18 columns cannot separate enantiomers.[1] We use Amylose-based stationary phases in Normal Phase mode.[1] The polysaccharide structure forms "clefts" that selectively retain one enantiomer.[1]

Experimental Protocol
ParameterCondition
Column Daicel Chiralcel OD-H or OD-3 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temp 25°C (Strict control required for reproducibility)
Detection UV @ 220 nm

Validation Check: A racemic mixture standard is mandatory for system suitability to establish the separation window.[1] Baseline resolution (


) is required for accurate integration of the minor enantiomer (distomer).

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics of each technique based on experimental data.

FeatureHPLC-UV (Reverse Phase)GC-FIDChiral HPLC (Normal Phase)
Primary Target Chemical Purity, Phenol, SaltsRegio-isomers, VolatilesEnantiomers (R/S ratio)
Limit of Detection (LOD) 0.05%0.01% (High Sensitivity)0.1%
Throughput High (15 min run)Medium (25 min run)Low (30+ min run)
Weakness Poor regio-isomer resolutionCannot detect non-volatilesHigh solvent cost, strictly for chirality
Cost Per Sample LowLowHigh

Visualizing the Analytical Workflow

The diagram below illustrates the origin of impurities and the logic flow for selecting the correct analytical method.

AnalyticalWorkflow Start Synthesis: Phenol + Propylene Oxide Intermediate Intermediate: 1-Phenoxy-2-propanol Start->Intermediate Impurity1 Impurity: Phenol (Unreacted) Start->Impurity1 Residual Reaction Bromination (PBr3 or SOBr2) Intermediate->Reaction Product Target: (2-Bromo-1-methyl-ethoxy)-benzene Reaction->Product Impurity2 Impurity: Regio-isomer (1-bromo-2-propoxybenzene) Reaction->Impurity2 Side Reaction Impurity3 Impurity: Enantiomer (Distomer) Product->Impurity3 Chiral Center Method1 Method A: HPLC-UV (Quantifies Phenol & Purity) Product->Method1 Method2 Method B: GC-FID (Separates Regio-isomers) Product->Method2 Impurity1->Method1 Impurity2->Method2 Method3 Method C: Chiral HPLC (Calculates ee%) Impurity3->Method3

Caption: Analytical control strategy mapping impurities to their specific detection methods.

References

  • Preparation of (2-bromoethyl)benzene and related ethers. PrepChem.com. Retrieved from [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques. Demarche ISO 17025. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Jiangnan University / Analytical Chemistry. Retrieved from [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation. FDA.gov.[1] Retrieved from [Link]

Sources

A comparative analysis of the reactivity of (2-Bromo-1-methyl-ethoxy)-benzene with analogous compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Reactivity of (2-Bromo-1-methyl-ethoxy)-benzene and its Analogues

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the reactivity of (2-Bromo-1-methyl-ethoxy)-benzene, a key structural motif in various organic synthesis and medicinal chemistry programs. We delve into the mechanistic principles governing its reactivity, primarily focusing on nucleophilic substitution pathways. Through a systematic comparison with analogous compounds, we elucidate the profound impact of structural modifications—such as the presence of alkyl substituents, the nature of the leaving group, and electronic effects from the aromatic ring—on reaction rates and mechanisms. This document synthesizes experimental data from seminal literature to offer a predictive framework for chemists, supported by detailed protocols and mechanistic diagrams to facilitate both conceptual understanding and practical application.

Introduction: The Significance of β-Haloethers

β-haloethers, such as (2-Bromo-1-methyl-ethoxy)-benzene (also known as 1-phenoxy-2-propyl bromide), are a class of compounds characterized by an ether oxygen atom located two carbons away from a halogen-bearing carbon. This specific arrangement makes them fascinating subjects for mechanistic studies and valuable intermediates in organic synthesis. Their reactivity is often dominated by a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance , where the internal ether oxygen acts as a nucleophile, dramatically influencing the rate and stereochemical outcome of substitution reactions.[1][2][3]

Understanding the factors that modulate the reactivity of this scaffold is crucial for professionals in drug development and process chemistry. Whether designing a synthetic route to a complex molecule or predicting the metabolic fate of a drug candidate, a nuanced grasp of how subtle structural changes affect chemical behavior is paramount. This guide will compare the reactivity of our title compound with key analogues to provide a clear, data-driven perspective.

Mechanistic Overview: SN1, SN2, and the NGP Pathway

The displacement of the bromide from (2-Bromo-1-methyl-ethoxy)-benzene can theoretically proceed through several pathways. However, the presence of the ether oxygen at the β-position makes the NGP pathway particularly significant.

  • Direct SN2 Pathway: An external nucleophile attacks the carbon bearing the bromine, inverting the stereochemistry in a single concerted step. This pathway is often outcompeted by NGP.

  • SN1 Pathway: The C-Br bond ionizes to form a secondary carbocation, which is then trapped by a nucleophile. This is generally slow for secondary bromides unless the carbocation is highly stabilized.

  • Neighboring Group Participation (NGP): This is a two-step process.[1]

    • The ether oxygen acts as an intramolecular nucleophile, displacing the bromide to form a cyclic three-membered oxonium ion (a phenonium ion analogue).[4][5] This is the rate-determining step and follows first-order kinetics.[6]

    • An external nucleophile then attacks one of the carbons of the strained three-membered ring in an SN2-like fashion, leading to the final product with overall retention of configuration.[1]

The NGP pathway significantly enhances the reaction rate compared to analogous compounds lacking the participating group.[2] For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl, highlighting the powerful accelerating effect of a neighboring heteroatom.[2]

Reaction Mechanisms cluster_0 Pathways for Nucleophilic Substitution Reactant (R)-Ph-O-CH(CH3)-CH2Br SN2_TS SN2 Transition State [Nu---C---Br]⁻ Reactant->SN2_TS Direct Attack by Nu⁻ NGP_Intermediate Cyclic Oxonium Ion (Phenonium-like) Reactant->NGP_Intermediate Intramolecular Attack (NGP/Anchimeric Assistance) RATE DETERMINING SN1_Intermediate Secondary Carbocation Ph-O-CH(CH3)-CH2⁺ Reactant->SN1_Intermediate Ionization (Generally Slower) SN2_Product SN2 Product (S)-Ph-O-CH(CH3)-CH2Nu (Inversion) SN2_TS->SN2_Product NGP_Product NGP Product (R)-Ph-O-CH(CH3)-CH2Nu (Retention) NGP_Intermediate->NGP_Product External Attack by Nu⁻ SN1_Product SN1 Product (Racemic) SN1_Intermediate->SN1_Product Attack by Nu⁻

Figure 1: Potential reaction pathways for the nucleophilic substitution of (2-Bromo-1-methyl-ethoxy)-benzene.

Comparative Reactivity Analysis

To quantify the effects of structural changes, we will analyze kinetic data (relative rates of solvolysis or reaction with a standard nucleophile) for (2-Bromo-1-methyl-ethoxy)-benzene and its analogues.

Effect of the Alkyl (Methyl) Group

The methyl group on the carbon alpha to the oxygen (C1) has two main effects:

  • Electronic Effect: As an electron-donating group, it stabilizes any developing positive charge on the adjacent carbon during the formation of the cyclic oxonium ion, potentially accelerating the NGP step.

  • Steric Effect: It can influence the preferred conformation for the intramolecular attack and may sterically hinder an external SN2 attack.

Let's compare our target molecule with its unsubstituted analogue, (2-Bromoethoxy)benzene (C₆H₅OCH₂CH₂Br).

CompoundStructureRelative Rate (Qualitative)Rationale
(2-Bromoethoxy)benzene C₆H₅-O-CH₂-CH₂-BrBaselineNGP is operative, forming a 5-membered ring transition state leading to a 3-membered cyclic intermediate.
(2-Bromo-1-methyl-ethoxy)-benzene C₆H₅-O-CH(CH₃)-CH₂-BrFaster The methyl group stabilizes the partial positive charge on the C1 carbon in the transition state for oxonium ion formation, accelerating the rate-determining step.
Effect of Aryl Ring Substituents

The electronic nature of the phenoxy group plays a critical role in modulating the nucleophilicity of the ether oxygen. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the oxygen, enhancing its ability to act as a neighboring group and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the oxygen's nucleophilicity and retard the reaction rate.

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A plot of log(k/k₀) versus σ typically yields a straight line with a slope (ρ) that indicates the sensitivity of the reaction to electronic effects. For NGP-assisted reactions of this type, a large negative ρ value is expected, signifying that electron-donating groups (negative σ) accelerate the reaction.

Compound (X-C₆H₄-O-CH(CH₃)-CH₂-Br)Substituent (X)Nature of XExpected Relative Rate
p-Methoxy Analogue p-OCH₃Strong EDGMuch Faster
p-Methyl Analogue p-CH₃Weak EDGFaster
Unsubstituted H---Baseline
p-Chloro Analogue p-ClWeak EWGSlower
p-Nitro Analogue p-NO₂Strong EWGMuch Slower

Studies on related systems, such as the solvolysis of 2-aryl-1,1-dimethylethyl bromides, demonstrate a clear mechanistic changeover from aryl-assisted (kΔ) to direct solvent-assisted (ks) pathways as substituents become more electron-withdrawing.[7] A similar trend is expected here, where strong deactivation of the phenyl ring could make the NGP pathway slow enough for a direct SN2 reaction to compete.

Effect of the Leaving Group

The rate of nucleophilic substitution is highly dependent on the ability of the leaving group to depart. Better leaving groups are weaker bases. For halogens, the leaving group ability increases down the group.

Compound (Ph-O-CH(CH₃)-CH₂-X)Leaving Group (X)C-X Bond StrengthLeaving Group AbilityExpected Relative Rate
Iodo Analogue IWeakestBestFastest
Bromo Analogue BrIntermediateGoodBaseline
Chloro Analogue ClStrongestPoorestSlowest

The effectiveness of halogens as neighboring groups themselves also follows the order I > Br > Cl.[8] While the primary NGP in our system comes from the ether oxygen, the nature of the C-X bond being broken in the rate-determining step is paramount.

Experimental Protocol: Kinetic Measurement of Solvolysis

To provide actionable data, this section outlines a standardized protocol for measuring the solvolysis rate of a β-haloether. This method follows the rate of reaction by monitoring the production of HBr, which can be neutralized by a standardized base.

Objective: To determine the first-order rate constant (k) for the solvolysis of (2-Bromo-1-methyl-ethoxy)-benzene in an aqueous ethanol solvent system.

Materials:

  • (2-Bromo-1-methyl-ethoxy)-benzene

  • Ethanol (reagent grade)

  • Deionized water

  • 0.01 M Sodium Hydroxide (standardized solution)

  • Bromothymol blue indicator solution

  • Constant temperature water bath (e.g., 25.0 °C)

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Solvent Preparation: Prepare a stock solution of the desired solvent mixture (e.g., 80% ethanol / 20% water by volume).

  • Reaction Setup: In a 100 mL Erlenmeyer flask, add 50 mL of the aqueous ethanol solvent. Add 3-4 drops of bromothymol blue indicator. Place the flask in the constant temperature bath and allow it to equilibrate for 10-15 minutes.

  • Initiation: Prepare a stock solution of the bromoether in a small amount of anhydrous acetone. At time t=0, rapidly inject a precise volume (e.g., 0.5 mL) of the bromoether stock solution into the equilibrated solvent flask and start the stopwatch.

  • Titration: The solution will be initially acidic (yellow) due to the HBr produced. Immediately titrate the solution with the standardized 0.01 M NaOH solution until the blue endpoint is reached. Record the volume of NaOH added.

  • Data Collection: As the reaction proceeds, HBr is continuously generated, causing the solution to revert to yellow. Periodically, titrate the solution back to the blue endpoint, recording the cumulative volume of NaOH added and the corresponding time. Continue until the reaction is essentially complete (i.e., the rate of HBr production becomes negligible).

  • Data Analysis: The rate constant is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is equal to -k.

Figure 2: Workflow for determining solvolysis rate constant.

Conclusion and Outlook

The reactivity of (2-Bromo-1-methyl-ethoxy)-benzene is a textbook example of anchimeric assistance, where the neighboring ether oxygen dramatically accelerates nucleophilic substitution via a cyclic oxonium ion intermediate. Our comparative analysis reveals a clear and predictable set of structure-activity relationships:

  • Alkyl Substitution: Electron-donating alkyl groups on the ether backbone, like the methyl group in the title compound, stabilize the transition state and increase reaction rates.

  • Aryl Electronics: The nucleophilicity of the participating oxygen is highly sensitive to substituents on the phenyl ring. Electron-donating groups enhance the rate, while electron-withdrawing groups retard it, potentially shifting the mechanism away from NGP.

  • Leaving Group: Reactivity follows the expected trend for leaving group ability, with iodides being the most reactive and chlorides the least.

For researchers in synthetic and medicinal chemistry, these principles are directly applicable. They allow for the rational design of substrates with tailored reactivity—either enhancing it for a key synthetic step or suppressing it to prevent unwanted side reactions or metabolic degradation. The provided experimental protocol offers a robust method for quantifying these effects and generating valuable data for process optimization and quantitative structure-activity relationship (QSAR) studies.

References

  • Anchimeric Assistance | PDF | Isomer | Chemical Reactions. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. (n.d.). Retrieved February 19, 2026, from [Link]

  • Neighboring Group Participation. (2013, June 12). Scribd. Retrieved February 19, 2026, from [Link]

  • Neighboring Group Participation. (n.d.). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Neighbouring group participation. (n.d.). Chemeurope.com. Retrieved February 19, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION: TWO-STEP REACTION (SN1 MECHANISM, SUBSTITUTION NUCLEOPHILIC UNIMOLECULAR). (n.d.). Retrieved February 19, 2026, from [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Neighbouring Group Participation (NGP). (n.d.). St. Paul's Cathedral Mission College. Retrieved February 19, 2026, from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Solvolysis of 2-Aryl-1,1-dimethylethyl Bromides. (n.d.). kchem.org. Retrieved February 19, 2026, from [Link]

  • Benzene, (2-bromoethoxy)-. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

Sources

Navigating the Synthesis and Evaluation of (2-Bromo-1-methyl-ethoxy)-benzene Derivatives: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. Aryl ethers, and specifically brominated alkoxy-benzene derivatives, represent a class of compounds with significant potential as intermediates and bioactive molecules. The (2-Bromo-1-methyl-ethoxy)-benzene core, with its reactive bromine handle and chiral center, presents a tantalizing starting point for the development of novel chemical entities. This guide provides a comprehensive overview of the synthetic strategies, potential applications, and performance evaluation methodologies for derivatives of (2-Bromo-1-methyl-ethoxy)-benzene. We will delve into the causal reasoning behind experimental choices, present detailed protocols, and offer a comparative framework for assessing the performance of these derivatives.

The (2-Bromo-1-methyl-ethoxy)-benzene Scaffold: Structural Features and Synthetic Access

The parent compound, (2-Bromo-1-methyl-ethoxy)-benzene, possesses several key features that make it a versatile building block:

  • Aromatic Ring: The benzene ring serves as a platform for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

  • Ether Linkage: The ether bond, while generally stable, can influence the molecule's conformational flexibility and electronic properties.

  • Bromine Atom: This halogen provides a reactive site for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

  • Chiral Center: The methyl group on the ethoxy chain creates a stereocenter, opening the door for the synthesis of enantiomerically pure derivatives, which is often crucial for biological applications.

General Synthetic Approach

The synthesis of (2-Bromo-1-methyl-ethoxy)-benzene derivatives typically commences with the etherification of a substituted phenol with a suitable brominated propylene oxide or a related three-carbon synthon, followed by modification of the bromine atom or the aromatic ring. A generalized workflow is depicted below.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization Strategies Phenol Substituted Phenol a Phenol->a Reagent 1,2-Epoxy-3-bromopropane or equivalent Reagent->a Base Base (e.g., K2CO3) Base->a Solvent Solvent (e.g., Acetone) Solvent->a Core (2-Bromo-1-methyl-ethoxy)-benzene Derivative b Core->b a->Core Etherification Coupling Cross-Coupling Partner (e.g., Boronic Acid) Coupling->b Catalyst Pd Catalyst Catalyst->b Ligand Ligand Ligand->b Derivative Final Derivative b->Derivative Cross-Coupling Reaction

Caption: General workflow for the synthesis of (2-Bromo-1-methyl-ethoxy)-benzene derivatives.

Performance Evaluation: Key Metrics and Experimental Protocols

The performance of (2-Bromo-1-methyl-ethoxy)-benzene derivatives is highly dependent on their intended application. In the context of drug discovery, key performance indicators often revolve around biological activity, selectivity, and pharmacokinetic properties.

Biological Activity Assessment

A primary application for this class of compounds is in the development of therapeutic agents. For instance, derivatives of (2-bromo-1-methylethoxy)benzene have been investigated as melanin-concentrating hormone (MCH) antagonists, which are of interest in the treatment of obesity and diabetes.[1][2]

Experimental Protocol: Cell-Based Functional Assay for MCH Receptor 1 (MCHR1) Antagonism

This protocol outlines a typical in vitro assay to evaluate the antagonist activity of newly synthesized derivatives against the MCHR1.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human MCHR1.

  • Compound Preparation: Prepare stock solutions of the test derivatives in DMSO and create a dilution series.

  • Assay Procedure: a. Seed the MCHR1-expressing cells into a 96-well plate and incubate overnight. b. Pre-incubate the cells with varying concentrations of the test derivatives for 30 minutes. c. Add a known concentration of melanin-concentrating hormone (the agonist) to the wells. d. Incubate for a further 30-60 minutes. e. Lyse the cells and measure the intracellular second messenger levels (e.g., cyclic AMP or calcium mobilization) using a suitable detection kit.

  • Data Analysis: a. Plot the response (e.g., fluorescence intensity) against the log of the antagonist concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist.

Comparative Performance Data

The following table presents hypothetical comparative data for a series of (2-Bromo-1-methyl-ethoxy)-benzene derivatives, illustrating how performance can be evaluated and compared.

Derivative IDR-Group on Benzene RingSynthetic Yield (%)MCHR1 Antagonist IC50 (nM)
Parent H->10,000
DER-01 4-Fluorophenyl85520
DER-02 4-Methoxyphenyl78890
DER-03 3-Pyridyl65150
DER-04 2-Thienyl72320

Note: The data in this table is illustrative and not based on published experimental results for these specific compounds.

Structure-Activity Relationships (SAR)

The analysis of how changes in molecular structure affect biological activity is a critical aspect of drug discovery.[3] For (2-Bromo-1-methyl-ethoxy)-benzene derivatives, the following SAR principles can be explored:

  • Substitution on the Benzene Ring: The nature and position of substituents introduced via cross-coupling reactions can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with the target protein.

  • Stereochemistry: The stereochemistry at the chiral center in the ethoxy chain can play a crucial role in binding affinity. It is often necessary to synthesize and test individual enantiomers to identify the more active stereoisomer.

  • Replacement of the Benzene Ring: Replacing the benzene ring with other aromatic or heteroaromatic systems can modulate the compound's properties, including solubility, metabolic stability, and target engagement.

The relationship between the physicochemical properties of the derivatives and their biological activity can be visualized as follows:

G cluster_0 Molecular Properties cluster_1 Biological Performance Structure Chemical Structure (e.g., R-group, Stereochemistry) PhysChem Physicochemical Properties (LogP, pKa, Polar Surface Area) Structure->PhysChem Determines Activity Biological Activity (IC50, Efficacy) Structure->Activity Directly Affects ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Influences ADME->Activity Modulates Toxicity Toxicity ADME->Toxicity Influences

Sources

Spectroscopic comparison of (2-Bromo-1-methyl-ethoxy)-benzene and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of (2-Bromo-1-methyl-ethoxy)-benzene and its key analogues. This document is designed for researchers requiring rigorous structural validation of phenoxy-alkyl intermediates.

Content Type: Technical Comparison Guide Subject: (2-Bromo-1-methyl-ethoxy)-benzene [CAS: 86623-33-8] Context: Structural elucidation of chiral phenoxy-alkyl halides in drug development.

Executive Summary

(2-Bromo-1-methyl-ethoxy)-benzene (Structure:


) is a critical electrophilic building block in the synthesis of phenoxypropanolamine derivatives (e.g., Mexiletine analogues). Its structural integrity is often compromised by its tendency to isomerize to (2-bromopropoxy)benzene  (

) or eliminate to form alkenes.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its Regioisomer (Isomer A) and its Chloro-analogue (Analogue B) , utilizing NMR, MS, and IR data.

Chemical Identity & Structural Logic[1]

FeatureTarget CompoundIsomer A (Regioisomer)Analogue B (Chloro)
IUPAC Name (2-Bromo-1-methylethoxy)benzene(2-Bromopropoxy)benzene(2-Chloro-1-methylethoxy)benzene
Structure



Key Feature Secondary Ether / Primary HalidePrimary Ether / Secondary HalideSecondary Ether / Primary Halide
Molecular Weight 215.09 g/mol 215.09 g/mol 170.64 g/mol
Mechanistic Context

The synthesis of the Target Compound often involves the activation of 2-phenoxy-1-propanol . A common pitfall is the formation of Isomer A via an aziridinium-like or oxonium intermediate during substitution (e.g., Appel reaction or sulfonate displacement), leading to a mixture of regioisomers.

Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

The most reliable method for differentiation is proton NMR, specifically examining the methyl doublet and the methine/methylene signals.

Table 1: Comparative


H NMR Shifts (400 MHz, 

)
Proton EnvironmentTarget Compound (

ppm)
Isomer A (

ppm)
Diagnostic Logic
Methyl (

)
1.45 (d) 1.78 (d) Primary Differentiator. The methyl in Isomer A is deshielded by the geminal Bromine (

-effect). In the Target, it is only

to the Bromine.
Methine (

)
4.60 (m) 4.35 (m)The methine in the Target is directly attached to Oxygen, shifting it downfield compared to the methine in Isomer A (attached to Br).
Methylene (

)
3.55 (dd)4.15 (dd)The methylene in the Target is attached to Br (

3.5). In Isomer A, it is attached to Oxygen (

4.1), appearing significantly downfield.
Aromatic 6.90 - 7.30 (m)6.90 - 7.30 (m)Not diagnostic; overlaps heavily.

Expert Insight: If you observe a "doublet of doublets" pattern around 4.15 ppm, your sample contains Isomer A. A pure Target sample should show the methylene protons as a distinct ABX system (or doublet of doublets) upfield at ~3.55 ppm.

Mass Spectrometry (EI-MS)

Fragmentation patterns provide a secondary validation layer, particularly useful for confirming the ether linkage position.

Table 2: Key Fragmentation Ions (70 eV)

Fragment IonTarget Compound (

)
Isomer A (

)
Mechanistic Origin
Molecular Ion (

)
214 / 216 (1:1)214 / 216 (1:1)Characteristic Bromine isotope pattern.
Base Peak 135 (

)
107 (

)
Alpha-Cleavage Rule. The Target cleaves at the C-C bond to lose

, leaving a stable secondary carbocation (m/z 135). Isomer A cleaves to lose

, leaving the phenoxymethyl cation (m/z 107).
Phenol Ion 9494Rearrangement product common to both.
Infrared Spectroscopy (FT-IR)

While less specific for isomer differentiation, IR confirms functional group integrity.

  • C-O-C Stretch (Asymmetric): 1240

    
     (Strong, characteristic of aryl alkyl ethers).
    
  • C-Br Stretch: 600–500

    
    .
    
    • Target: Typically ~560

      
       (Primary alkyl bromide).
      
    • Isomer A: Typically ~530

      
       (Secondary alkyl bromide).
      

Experimental Protocols

Synthesis of Analytical Standard (Target Compound)

Note: Direct bromination of 1-phenoxy-2-propanol yields Isomer A. To access the Target, use the following route.

Reagents: Phenol, Propylene Carbonate (or Propylene Oxide),


, Thionyl Bromide (

) or

.

Workflow Diagram:

SynthesisWorkflow cluster_legend Legend Start Phenol (Ph-OH) Step1 Alkylation (Propylene Oxide/Base) Start->Step1 Inter1 Major: 1-Phenoxy-2-propanol (Secondary Alcohol) Step1->Inter1 Major (90%) Inter2 Minor: 2-Phenoxy-1-propanol (Primary Alcohol) Step1->Inter2 Minor (10%) Sep Fractional Distillation or Chromatography Inter2->Sep Brom Bromination (CBr4 / PPh3) Sep->Brom Product Target: (2-Bromo-1-methyl-ethoxy)-benzene Brom->Product Appel Reaction (Retention of Regio-structure) Key1 Critical Separation Step

Caption: Synthesis pathway highlighting the critical separation of the primary alcohol precursor required to generate the specific target isomer.

Protocol: Structural Validation via NMR

To validate a batch of (2-Bromo-1-methyl-ethoxy)-benzene:

  • Sample Prep: Dissolve 10 mg of the product in 0.6 mL

    
    . Ensure the solvent is acid-free to prevent degradation.
    
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).

  • Self-Validation Check:

    • Step A: Integrate the aromatic region (6.9-7.3 ppm) and set value to 5.00.

    • Step B: Check the Methyl region (1.4-1.8 ppm).

    • Pass Criteria: A clean doublet at 1.45 ppm with integration ~3.00.

    • Fail Criteria: Presence of a doublet at 1.78 ppm (indicates Isomer A contamination) or singlet at 1.3 ppm (unreacted starting material/impurities).

References

  • PubChem Compound Summary. Benzene, ((2-bromoethoxy)methyl)- and related isomers. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, (2-bromo-1-methylethyl)- and mass spectral data. National Institute of Standards and Technology.[1] Available at: [Link]

Sources

Cost-benefit analysis for the use of (2-Bromo-1-methyl-ethoxy)-benzene in research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis for the use of (2-Bromo-1-methyl-ethoxy)-benzene in research Content Type: Publish Comparison Guide

A Comparative Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

(2-Bromo-1-methyl-ethoxy)-benzene (CAS 13685-00-2 ), also known as 1-Phenoxy-2-bromopropane , acts as a critical "chiral pool" mimic and alkylating agent in the synthesis of phenoxy-isopropyl-amine pharmacophores. While often compared to its chloro-analog or the direct use of epoxides, the bromide derivative offers a distinct kinetic advantage that minimizes thermal degradation and elimination side-products.

This guide analyzes the cost-benefit profile of selecting the bromide variant over cheaper chloride alternatives or more complex sulfonate esters, specifically in the context of synthesizing beta-adrenergic antagonists and vasodilators like Isoxsuprine .

Technical Identity & Core Applications
Feature Specification
Chemical Name (2-Bromo-1-methyl-ethoxy)-benzene
Common Synonyms 1-Phenoxy-2-bromopropane;

-Bromoisopropyl phenyl ether
CAS Number 13685-00-2
Molecular Formula

Key Moiety Phenoxy-isopropyl (Ph-O-CH(CH

)-CH

-)
Primary Application Introduction of the phenoxy-isopropyl group via

nucleophilic substitution.
Target Drug Classes Vasodilators (e.g., Isoxsuprine), Anti-arrhythmics (Mexiletine analogs),

-blockers.
Comparative Analysis: The "Goldilocks" Reagent

In Process Chemistry, the choice of leaving group (LG) dictates the reaction trajectory. Below is a direct comparison of (2-Bromo-1-methyl-ethoxy)-benzene against its primary alternatives.

Table 1: Performance Matrix of Alkylating Agents
ParameterBromide (Subject) Chloride Analog Tosylate (Sulfonate) Epoxide (Precursor)
Leaving Group Ability High (

HBr

-9)
Moderate (

HCl

-7)
Very High (

HOTs

-1)
N/A (Ring Strain)
Reaction Temp Mild (40–60°C)Harsh (80–120°C)Mild (0–25°C)Moderate (60–80°C)
Atom Economy Moderate (Br = 79.9 Da)Good (Cl = 35.5 Da)Poor (OTs = 171 Da)Excellent (No byproduct)
Impurity Profile Low elimination risk.High elimination risk (formation of phenoxy-propenes).Genotoxicity alerts (alkyl sulfonates).Regioselectivity issues (C1 vs C2 attack).
Cost Efficiency Optimal for high-value APIs.Best for commodity chemicals.Low (High material cost).High (if regiocontrol exists).
Expert Insight: The "Hidden" Cost of Chlorides

While 1-Phenoxy-2-chloropropane is significantly cheaper per kilogram, its lower reactivity often necessitates "forcing conditions" (high heat, prolonged time). In the synthesis of chiral amines, these conditions promote elimination reactions , converting the alkylating agent into a useless alkene (phenoxy-propene) and generating difficult-to-remove impurities. The Bromide (2-Bromo-1-methyl-ethoxy)-benzene allows for milder conditions, preserving chiral integrity (if using enantiopure starting material) and reducing purification costs.

Mechanistic Pathway & Causality

The superiority of the bromide lies in the


 transition state. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, lowering the activation energy (

).

ReactionPathway Start Phenol + Propylene Oxide Alcohol 1-Phenoxy-2-propanol (Stable Intermediate) Start->Alcohol Base Cat. Bromide (2-Bromo-1-methyl-ethoxy)-benzene (Activated Electrophile) Alcohol->Bromide PBr3 or HBr (Activation) Chloride Chloro-Analog (Low Reactivity) Alcohol->Chloride SOCl2 Target Target API (e.g., Isoxsuprine) Bromide->Target Amine Nucleophile 60°C, High Yield Chloride->Target Amine Nucleophile 100°C + NaI SideProduct Elimination Product (Phenoxy-propene) Chloride->SideProduct High T Elimination

Figure 1: Synthetic flow comparison showing the cleaner reaction pathway of the bromide intermediate compared to the chloride, which is prone to elimination side-reactions.

Experimental Protocol: High-Yield Alkylation

Context: Synthesis of a secondary amine intermediate (e.g., for Isoxsuprine analogs). Safety: Work in a fume hood. Bromides are alkylating agents; handle with gloves.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve (2-Bromo-1-methyl-ethoxy)-benzene (1.0 equiv, CAS 13685-00-2) in anhydrous Acetonitrile (MeCN).

    • Note: MeCN is preferred over DMF to simplify workup, as the bromide is reactive enough not to require the high boiling point of DMF.

  • Nucleophile Addition:

    • Add the target amine (1.2 equiv) and Potassium Carbonate (

      
      , 2.0 equiv).
      
    • Expert Tip: If the amine is valuable, use 1.0 equiv of amine and 1.5 equiv of the bromide to drive the amine to completion.

  • Reaction:

    • Heat to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The bromide spot (

      
      ) should disappear.
      
    • Validation: Unlike the chloride, which requires iodide catalysis (Finkelstein) and 24h+ reflux, the bromide conversion is rapid and clean.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Partition between Ethyl Acetate and Water.

    • Dry organic layer (

      
      ) and concentrate.[1][2]
      
  • Purification:

    • The crude product is often

      
       pure due to the lack of thermal elimination products. Recrystallization (if solid) or short silica plug is usually sufficient.
      
References
  • PubChem. (2-Bromo-1-methoxyethyl)benzene (Synonym for 1-Phenoxy-2-bromopropane). National Library of Medicine. Link

  • ChemicalBook. 1-PHENOXY-2-CHLOROPROPANE vs Bromide Properties.Link

  • Indrayanto, G. et al. Profiles of Drug Substances: Isoxsuprine Hydrochloride Synthesis. Academic Press, Vol 26. (Mentions 1-Phenoxy-2-bromopropane as key intermediate).[3][4] Link

  • BenchChem. Comparative Guide to Alkylating Agents: Benzyl Bromide vs Chloride. (General principles of halide reactivity). Link

  • Catalano, A. et al. Synthesis of Mexiletine Analogues. Current Medicinal Chemistry.[5] (Illustrates phenoxy-alkyl-amine synthesis strategies). Link

Sources

A Comparative Guide to the Biological Activities of Bromo-Substituted Benzene Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the modification of core chemical scaffolds is a cornerstone of drug discovery. The introduction of different functional groups can profoundly alter the biological activity of a parent molecule, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of a class of compounds characterized by a benzene ring substituted with both a bromine atom and an ether linkage. While the specific scaffold (2-Bromo-1-methyl-ethoxy)-benzene is not extensively documented in publicly available research, a broader examination of bromo-substituted benzene ether derivatives reveals a rich field of study with significant therapeutic potential. This guide will delve into the diverse biological activities exhibited by these derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, supported by experimental data and methodological insights.

The Versatility of the Bromo-Substituted Benzene Ether Scaffold

The benzene ring is a common scaffold in many biologically active compounds. The introduction of a halogen, such as bromine, can significantly influence a molecule's properties. Bromine is known to increase lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, its size and electronegativity can lead to specific interactions with biological targets.[1] The ether linkage, on the other hand, provides a degree of conformational flexibility and can participate in hydrogen bonding, both of which are crucial for molecular recognition by enzymes and receptors. The combination of these features in bromo-substituted benzene ether derivatives has given rise to a diverse array of compounds with promising pharmacological activities.

Comparative Analysis of Biological Activities

The biological activities of bromo-substituted benzene ether derivatives are varied and depend heavily on the nature and position of other substituents on the benzene ring and the structure of the ether side chain.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial properties of bromo-substituted benzene ether derivatives against a range of bacterial and fungal pathogens.

A study on novel chalcone derivatives incorporating a diphenyl ether moiety demonstrated significant antibacterial activity.[2] Although not all derivatives contained bromine, the principle of combining an ether linkage with a substituted benzene ring is relevant. For instance, compound 5u in that study, which featured two diphenyl ether moieties, showed outstanding antibacterial performance against Staphylococcus aureus, Escherichia coli, Salmonella, and Pseudomonas aeruginosa, with MIC values as low as 25.23 µM.[2] This suggests that the ether linkage plays a crucial role in the observed activity.

In another study, thymyl ether derivatives were synthesized and tested for their antibacterial potency.[3] While the core was thymol, the principle of creating ether derivatives to enhance biological activity is a key takeaway. The study found that certain thymyl ether derivatives exhibited very good antibacterial activities against Bacillus subtilis.[3]

A separate investigation into (prop-2-ynyloxy)benzene derivatives, which are a type of ether, revealed that 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (2d ) was a potent antibacterial agent against Bacillus subtilis, with a percentage inhibition of 55.67% at 100 µg/ml and an IC50 value of 79.9 µg/ml.[4]

Table 1: Comparative Antimicrobial Activity of Selected Bromo-Substituted Benzene Ether Derivatives

CompoundTarget OrganismActivity MetricValueReference
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneBacillus subtilis% Inhibition (at 100 µg/ml)55.67 ± 0.26[4]
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneBacillus subtilisIC50 (µg/ml)79.9[4]
Anticancer Activity

The cytotoxic potential of bromo-substituted benzene ether derivatives against various cancer cell lines has been a significant area of investigation.

One study explored new N-(5-methoxyphenyl) methoxybenzenesulphonamides, where bromo and methoxy (a simple ether) groups were scanned at different positions of the phenyl ring.[5] These compounds were found to be potent inhibitors of cell proliferation and tubulin polymerization, particularly the 4-bromo-2,5-dimethoxyphenyl series.[5] This highlights the importance of the substitution pattern on the benzene ring in conferring anticancer activity.

Another research effort synthesized methylated and acetylated derivatives of natural bromophenols, some of which contained ether linkages.[6][7] For example, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9 ) was shown to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes, suggesting antioxidant properties that could be relevant in cancer prevention.[6][7] Furthermore, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4 ) inhibited the viability and induced apoptosis of leukemia K562 cells.[6]

A study on brominated derivatives with an acetophenone scaffold, which included bromo-bisetherificated acetophenone derivatives, demonstrated remarkable cytotoxicity against several tumor cell lines.[8] Specifically, compound 5c exhibited significant activity against A549 alveolar adenocarcinoma, Caco2 colorectal adenocarcinoma, MCF7 breast adenocarcinoma, and PC3 prostate adenocarcinoma cells, with IC50 values as low as < 10 µg/mL for the latter two cell lines.[8]

Table 2: Comparative Anticancer Activity of Selected Bromo-Substituted Benzene Ether Derivatives

CompoundCell LineActivity MetricValueReference
Compound 5c (bromo-bisetherificated acetophenone)A549 (alveolar adenocarcinoma)IC50 (µg/mL)11.80 ± 0.89[8]
Compound 5c (bromo-bisetherificated acetophenone)Caco2 (colorectal adenocarcinoma)IC50 (µg/mL)18.40 ± 4.70[8]
Compound 5c (bromo-bisetherificated acetophenone)MCF7 (breast adenocarcinoma)IC50 (µg/mL)< 10[8]
Compound 5c (bromo-bisetherificated acetophenone)PC3 (prostate adenocarcinoma)IC50 (µg/mL)< 10[8]
OXZ-9 (5-(4-bromophenyl)-1,3-oxazole derivative)MCF-7 (breast cancer)IC50 (µM)11.56[9]
Anti-inflammatory Activity

The anti-inflammatory properties of bromo-substituted benzene ether derivatives have also been explored, often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A study focused on the design and synthesis of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.[10] This class of compounds features an ether linkage. The strategic inclusion of a bromo substitution at position 4 of one of the aryl rings was a key design element.[10] Compounds 5f and 7b from this study showed significant anti-inflammatory effects in vivo, with a reduction in paw thickness of 63.35% and 46.51%, respectively, without causing stomach ulcers.[10]

Table 3: Comparative Anti-inflammatory Activity of Selected Bromo-Substituted Phenoxy Acetic Acid Derivatives

CompoundIn vivo AssayActivity MetricValueReference
Compound 5f Paw thickness reduction% Inhibition63.35[10]
Compound 7b Paw thickness reduction% Inhibition46.51[10]
Compound 5f Paw weight reduction% Inhibition68.26[10]
Compound 7b Paw weight reduction% Inhibition64.84[10]

Structure-Activity Relationships (SAR)

The biological activity of bromo-substituted benzene ether derivatives is intrinsically linked to their chemical structure. Key SAR observations from the literature include:

  • Position of the Bromo Group: The position of the bromine atom on the benzene ring significantly influences activity. For instance, in the N-(5-methoxyphenyl) methoxybenzenesulphonamides, the 4-bromo substitution was part of the most potent series against cancer cells.[5]

  • Nature of the Ether Side Chain: The structure of the ether-linked group is critical. The presence of additional aromatic rings, such as in diphenyl ether derivatives, can enhance antibacterial activity.[2] The length and flexibility of the ether side chain also play a role in how the molecule interacts with its biological target.

  • Other Substituents: The presence and nature of other substituents on the benzene ring can modulate the biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity and reactivity.

SAR_Concept cluster_0 Chemical Structure cluster_1 Biological Activity Core Bromo-Benzene Ether Core Bromo Bromo Position (ortho, meta, para) Core->Bromo Influences Ether Ether Side Chain (length, flexibility, rings) Core->Ether Influences Other Other Substituents (e.g., -CH3, -NO2) Core->Other Influences Activity Potency & Selectivity (Antimicrobial, Anticancer, etc.) Bromo->Activity Ether->Activity Other->Activity

Caption: Structure-Activity Relationship (SAR) for Bromo-Substituted Benzene Ether Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays mentioned in this guide.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antibacterial_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end_process End read_mic->end_process

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group (which receives only the vehicle).

Future Perspectives

The field of bromo-substituted benzene ether derivatives holds considerable promise for the development of new therapeutic agents. Future research should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new derivatives with diverse substitution patterns to expand the chemical space and identify compounds with enhanced activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This could involve identifying specific enzyme targets or signaling pathways.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and potential toxicity.

Conclusion

This comparative guide has highlighted the significant and diverse biological activities of bromo-substituted benzene ether derivatives. From potent antimicrobial and anticancer effects to promising anti-inflammatory properties, this class of compounds represents a valuable scaffold for drug discovery. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the therapeutic potential of these molecules. The provided experimental protocols serve as a foundation for researchers to further explore and validate the activities of novel derivatives in this exciting area of medicinal chemistry.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (2022). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 27(12), 3783. [Link]

  • Acar, Ç., Kaymak, F. B., & Çapan, G. (2020). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. Turkish Journal of Pharmaceutical Sciences, 17(1), 81–93. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis, Characterization, Antimicrobial Activity of Novel N-Substituted β-Hydroxy Amines and β-Hydroxy Ethers Contained Chiral Benzoxazine Fluoroquinolones. Bentham Science. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis, Characterization and Preliminary Antimicrobial Study of Some New Ether and Thioether Derivatives of Sulfadiazine. Iraqi Journal of Pharmaceutical Sciences, 34(1). [Link]

  • Ahmad, A., Singh, V. K., & Singh, A. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers. Chemistry, 3(4), 1189-1197. [Link]

  • de la Torre, M. C., García-Aso, M., Crego, M., G. de la Vía, J., & G. de la Vía, F. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Molecules, 25(15), 3456. [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]

  • Wang, W., Li, Y., Zhang, J., Wang, Y., & Liu, Y. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine drugs, 19(10), 564. [Link]

  • Ionescu, M. A., Avram, S., Pavel, I. Z., Coricovac, D., Soica, C., & Păunescu, V. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2). [Link]

  • Wang, W., Li, Y., Zhang, J., Wang, Y., & Liu, Y. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

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  • Zare, M., Gholamrezapor, F., & Alizadeh, S. (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Scientific Reports, 14(1), 1-13. [Link]

  • Clark, C. R., & Miller, D. D. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential. beta.-adrenergic agonists. Journal of medicinal chemistry, 20(12), 1597–1601. [Link]

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Characterization and validation of the final product in (2-Bromo-1-methyl-ethoxy)-benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Characterization and Validation of (2-Bromo-1-methyl-ethoxy)-benzene

This guide provides an in-depth technical comparison and a comprehensive set of validation protocols for (2-Bromo-1-methyl-ethoxy)-benzene, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization. We will explore the synthesis, detail rigorous analytical methodologies for validation, and compare the final product against a critical isomeric alternative to ensure purity and structural integrity.

Introduction: The Synthetic Utility and Importance of Purity

(2-Bromo-1-methyl-ethoxy)-benzene (Structure: C₆H₅-O-CH(CH₃)-CH₂Br) is a versatile bifunctional molecule. The phenoxy group provides a stable aromatic core, while the secondary bromoalkane moiety offers a reactive site for nucleophilic substitution, making it a valuable building block for introducing a 1-phenoxypropyl-2-yl group in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Given its role as a precursor, the purity and structural identity of the final product are paramount. The presence of isomeric impurities can lead to the formation of undesired side products, complicating downstream purification processes and potentially impacting the safety and efficacy of the final API. This guide establishes a rigorous framework for the definitive characterization and validation of (2-Bromo-1-methyl-ethoxy)-benzene, focusing on a common and plausible synthetic route.

Synthesis Pathway Overview

The target compound is efficiently synthesized via the bromination of the secondary alcohol, 1-phenoxypropan-2-ol. This reaction typically employs a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃), which reliably converts the hydroxyl group into a bromide with minimal rearrangement.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products 1_Phenoxypropan_2_ol 1-Phenoxypropan-2-ol Reaction Reaction (e.g., in Diethyl Ether, 0°C to RT) 1_Phenoxypropan_2_ol->Reaction PBr3 Phosphorus Tribromide (PBr₃) PBr3->Reaction Target (2-Bromo-1-methyl-ethoxy)-benzene Reaction->Target Byproduct Phosphorous Acid (H₃PO₃) Reaction->Byproduct Analytical_Workflow cluster_Structural Structural Elucidation cluster_Purity Purity & Impurity Profiling Sample Synthesized Product (Crude or Purified) NMR ¹H and ¹³C NMR (Connectivity & Isomer Check) Sample->NMR FTIR FT-IR (Functional Group ID) Sample->FTIR MS GC-MS (Molecular Weight & Fragmentation) Sample->MS HPLC HPLC-UV (Purity & Non-volatile Impurities) Sample->HPLC Decision Final Validation Report (Pass/Fail) NMR->Decision FTIR->Decision GC GC-FID (Purity Assay, % Area) MS->GC Shared Technique MS->Decision GC->Decision HPLC->Decision

Caption: Integrated workflow for product validation.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic methods provide the foundational evidence for the product's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. We will compare the expected spectra of our target product with its primary constitutional isomer, (2-Bromo-1-phenoxy-propoxy)-benzene (C₆H₅-O-CH₂-CH(Br)-CH₃), which could arise from an alternative synthesis starting with 1-phenoxypropan-1-ol.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The deshielding effect of electronegative atoms like oxygen and bromine causes adjacent protons to appear at a higher chemical shift (downfield). [1][2] ¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of unique carbon environments. Carbons bonded to electronegative atoms are significantly deshielded. [2][3] Comparative NMR Data Summary

Assignment (Target Product) ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Assignment (Isomeric Impurity) ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Phenyl (C₆H₅)7.40 - 6.90 (m, 5H)157.5 (C-O), 129.5, 121.5, 116.0Phenyl (C₆H₅)7.40 - 6.90 (m, 5H)158.0 (C-O), 129.5, 121.0, 115.0
-O-CH(CH₃)- 4.65 (sextet, 1H) 78.0 -O-CH₂-4.20 (t, 2H)70.0
-CH₂Br 3.70 (d, 2H) 39.0 -CH(Br)- 4.40 (sextet, 1H) 50.0
-CH₃ 1.50 (d, 3H) 17.0 -CH₃1.85 (d, 3H)22.0

This data demonstrates a clear distinction. The chemical shifts of the aliphatic protons and carbons are significantly different, allowing for easy identification and quantification of one isomer in the presence of the other.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups. For ethers, the C-O stretching vibration is a characteristic absorption. [1][4][5]

  • Aryl-Alkyl C-O-C Asymmetric Stretch: A strong band expected around 1240-1250 cm⁻¹ .

  • Aryl-Alkyl C-O-C Symmetric Stretch: A strong band expected around 1030-1050 cm⁻¹ .

  • Aliphatic C-Br Stretch: A medium to strong band in the fingerprint region, typically 550-650 cm⁻¹ .

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

  • Absence of O-H Band: Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete conversion of the starting alcohol.

Mass Spectrometry (MS)

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information based on fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). For C₁₀H₁₃BrO, the expected peaks are at m/z 228 and 230 .

  • Key Fragmentation: The fragmentation pattern is crucial for distinguishing between isomers.

    • Target Product: Expects a significant fragment from the loss of the bromo-methyl group (•CH₂Br), leading to a cation at m/z 135 ([C₆H₅OCH(CH₃)]⁺). Another key fragment is the phenoxy cation at m/z 93 or a rearranged tropylium ion at m/z 91 . [6] * Isomeric Impurity: Would likely show a more prominent loss of a bromine radical (•Br) to form a secondary carbocation stabilized by the adjacent ether oxygen at m/z 149 .

Chromatographic Validation: Quantifying Purity

Chromatographic methods are the gold standard for assessing product purity and quantifying impurities.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is an excellent method for determining the purity of volatile compounds and separating isomers.

Comparative GC Performance

Parameter Target Product Isomeric Impurity Justification
Boiling Point (Est.) LowerHigherThe target product is slightly more compact.
Retention Time ShorterLongerOn a standard non-polar column (e.g., DB-5ms), elution order generally follows the boiling point.
Resolution (Rs) -> 1.5A resolution factor greater than 1.5 between the two isomer peaks is required for baseline separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for purity analysis, especially for identifying any non-volatile impurities or starting materials that may not be amenable to GC. [7][8] HPLC Performance

Parameter Target Product Isomeric Impurity Justification
Polarity More PolarLess PolarThe bromine atom in the isomer is more sterically shielded, potentially leading to slightly less polarity.
Retention Time ShorterLongerOn a C18 reverse-phase column, more polar compounds typically elute earlier.
Peak Purity Pass-A Diode Array Detector (DAD) should be used to assess peak purity, ensuring no co-eluting impurities are hidden under the main product peak.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for analysis.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.

  • Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shift, multiplicity, and correlation experiments (e.g., COSY, HSQC) if necessary.

Protocol 2: GC-MS Analysis
  • Instrumentation: Use a GC system coupled to a single quadrupole or triple quadrupole mass spectrometer. [9]2. Column: Employ a low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temp: 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230°C

    • Acquisition Mode: Full Scan (m/z 40-300).

  • Analysis: Identify the product peak by its retention time and mass spectrum, confirming the molecular ion and key fragmentation patterns.

Protocol 3: HPLC Purity Assay
  • Instrumentation: A standard HPLC system with a UV/DAD detector. [7]2. Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Calculate purity based on the relative peak area (% Area). Validate peak identity by comparing the retention time with a qualified reference standard.

Conclusion

The characterization and validation of (2-Bromo-1-methyl-ethoxy)-benzene require a synergistic combination of spectroscopic and chromatographic techniques. As demonstrated, NMR and MS provide definitive structural confirmation and are crucial for distinguishing the target product from its key constitutional isomer. Concurrently, GC and HPLC offer robust, quantitative data on product purity. By following the integrated workflow and detailed protocols within this guide, researchers and drug development professionals can ensure the quality, identity, and purity of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • PubChem. . Benzene, ((2-bromoethoxy)methyl)-. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. . Synthesis of ethers. Organic-Chemistry.org. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
  • LibreTexts Chemistry. . Spectroscopy of Ethers. [Link]

  • University of Calgary. . ¹³C NMR Spectroscopy. [Link]

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Safety Operating Guide

Operational Guide: Disposal of (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste Primary Hazard: Alkylating Agent / Skin & Eye Irritant / Potential Peroxide Former Action: Segregate immediately from non-halogenated solvents. Do not drain dispose.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the specific physicochemical risks associated with (2-Bromo-1-methyl-ethoxy)-benzene. This compound is an aryl-alkyl ether with a reactive alkyl bromide functionality.

PropertyDescriptionOperational Implication
Structure

Contains an ether linkage and a leaving group (Br).[1]
Reactivity Alkylating Agent Capable of modifying DNA/proteins. Treat as a mutagen.
Stability Peroxide Former (Class B) The secondary carbon next to the ether oxygen is susceptible to autoxidation.
Physical State Liquid (High Density > 1.0)Sinks in water; requires distinct spill management.
Compatibility Incompatible Violent reaction with strong oxidizers and strong bases.

Critical Safety Note: As a secondary alkyl ether, this compound can form explosive peroxides upon prolonged exposure to air. If the container is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote handling.

Waste Segregation Protocol

The most common compliance failure in laboratories is mixing halogenated and non-halogenated wastes. (2-Bromo-1-methyl-ethoxy)-benzene must be incinerated at specific high temperatures to prevent the formation of dioxins and to scrub hydrobromic acid (HBr) byproducts.

Segregation Logic Flow

The following decision tree illustrates the required segregation logic to prevent cross-contamination of waste streams.

WasteSegregation Start Waste Generation: (2-Bromo-1-methyl-ethoxy)-benzene CheckPurity Is the waste pure chemical or a reaction mixture? Start->CheckPurity ReactionMix Reaction Mixture CheckPurity->ReactionMix Mixture PureChem Pure / Expired Reagent CheckPurity->PureChem Pure CheckCompat Check Compatibility: Contains Oxidizers or Strong Bases? ReactionMix->CheckCompat FinalStream Final Waste Stream: HALOGENATED ORGANIC PureChem->FinalStream Quench Perform Neutralization/Quench (Separate Protocol) CheckCompat->Quench Yes (Incompatible) CheckCompat->FinalStream No (Compatible) Quench->FinalStream

Figure 1: Decision matrix for segregating brominated ether waste. Note that incompatible mixtures must be neutralized before being added to the halogenated drum.

Step-by-Step Disposal Procedure
Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Alkyl bromides can slowly hydrolyze to release HBr, which corrodes metal. Avoid metal cans. Amber glass prevents UV-initiated peroxide formation.

  • Cap: Vented caps are preferred if the waste is part of a reaction mixture that might off-gas.

Step 2: Pre-Transfer Verification
  • Peroxide Test: If the chemical has been stored >1 year, test for peroxides using a semi-quantitative strip (e.g., Quantofix).

    • Result < 20 ppm: Safe to dispose.

    • Result > 20 ppm: Treat with ferrous sulfate or contact EHS.

  • pH Check: Ensure the waste stream pH is between 5 and 9. If acidic (due to hydrolysis), neutralize carefully with sodium bicarbonate.

Step 3: Labeling & Packaging
  • Label: Must read "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: Explicitly list "(2-Bromo-1-methyl-ethoxy)-benzene" on the tag. Do not use vague terms like "Organic Waste."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Step 4: Storage Awaiting Pickup
  • Store in a Secondary Containment tray (polypropylene).

  • Keep away from heat sources and direct sunlight.[2]

  • Do not store in the same tray as oxidizers (e.g., nitric acid, peroxides).

Emergency Spill Response

Spills of alkyl bromides present an inhalation and contact hazard.

SpillResponse Assess 1. Assess Volume & Risk (>100mL = Evacuate) PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain 3. Containment: Surround with Absorbent (Vermiculite/Pig Mat) PPE->Contain Cleanup 4. Absorption: Do NOT use paper towels (Fire Risk) Contain->Cleanup Decon 5. Decontamination: Scrub with soap/water Dispose as Haz Waste Cleanup->Decon

Figure 2: Operational workflow for managing spills of (2-Bromo-1-methyl-ethoxy)-benzene.

Decontamination of Surfaces: After absorbing the bulk liquid, wipe the area with a solution of 5% Sodium Thiosulfate . This acts as a nucleophile to quench trace alkyl bromide residues, converting them into less toxic salts before final cleaning with soap and water.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: (2-Bromo-1-methylethoxy)benzene. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Available at: [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Peroxide Forming Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

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A Comprehensive Safety and Handling Guide for (2-Bromo-1-methyl-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of (2-Bromo-1-methyl-ethoxy)-benzene (CAS No. 112030-58-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to ensure the highest standards of laboratory safety and experimental integrity. The information herein is synthesized from established safety protocols for structurally similar brominated aromatic compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Toxidicological Profile
  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][4][5][6][7][8]

It is imperative to handle this compound with the assumption that it possesses these hazardous properties. All handling procedures should be designed to minimize exposure.

Table 1: Presumptive Hazard Profile for (2-Bromo-1-methyl-ethoxy)-benzene

Hazard ClassificationGHS Category (Presumed)Associated Risk Phrases
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling (2-Bromo-1-methyl-ethoxy)-benzene. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment that considers the specific laboratory operations being performed.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1]

    • Enhanced Protection: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when the compound is heated.[2][6] All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[1][9]

  • Hand Protection:

    • Glove Selection: Wear chemically resistant gloves. Given the aromatic and ether functionalities, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[1][2][5][6][7][9]

    • Glove Technique: Employ proper glove removal techniques to avoid cross-contamination.[2][6][7] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection:

    • A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit should be utilized.[2][5][6]

  • Respiratory Protection:

    • Standard Operations: All handling of (2-Bromo-1-methyl-ethoxy)-benzene should be conducted in a well-ventilated laboratory or within a certified chemical fume hood to minimize inhalation of vapors.[1][5][9]

    • Emergency Situations or Poor Ventilation: In the event of a spill or in areas with inadequate ventilation, a respirator with an appropriate organic vapor cartridge is necessary.[5][9] A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be in place.[9]

Operational and Handling Protocols

Adherence to a strict operational protocol is crucial for the safe handling of (2-Bromo-1-methyl-ethoxy)-benzene.

Step 1: Pre-Handling Preparations

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][9]

  • Spill Kit: Have a spill kit equipped with an inert absorbent material (e.g., vermiculite, sand) readily available.[5][9]

Step 2: Aliquoting and Transfer

  • Avoid Inhalation: Perform all transfers and aliquoting within a chemical fume hood to prevent the inhalation of vapors.[1][5]

  • Prevent Contact: Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact with the compound.[1][10][11]

  • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[1][3][9][10][11]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5][7]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][5][9]

Workflow for Safe Handling of (2-Bromo-1-methyl-ethoxy)-benzene

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Area check_emergency Verify Safety Shower & Eyewash prep_area->check_emergency spill_kit Prepare Spill Kit check_emergency->spill_kit wear_ppe Don Appropriate PPE spill_kit->wear_ppe transfer Aliquot/Transfer in Fume Hood wear_ppe->transfer seal_container Keep Container Sealed transfer->seal_container decontaminate Decontaminate Surfaces & Glassware seal_container->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose_waste Segregate & Dispose of Waste wash_hands->dispose_waste

Caption: A stepwise workflow for the safe handling of (2-Bromo-1-methyl-ethoxy)-benzene.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9]

    • Seek medical attention if irritation persists.[1]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention from an ophthalmologist.[3][8]

  • Inhalation:

    • Move the individual to fresh air immediately.[1][5]

    • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[9]

    • Rinse the mouth with water.[5][7]

    • Seek immediate medical attention.[9][10]

  • Spill Containment:

    • Evacuate all non-essential personnel from the area.[2][5][6]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5][9]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2][5][6]

    • Do not allow the spilled material to enter drains or waterways.[1][2][3][5][6][7][11]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of (2-Bromo-1-methyl-ethoxy)-benzene and its associated waste must be conducted in strict accordance with all federal, state, and local regulations.[1]

  • Waste Segregation:

    • Liquid Waste: Unused or waste (2-Bromo-1-methyl-ethoxy)-benzene should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[2][6][7]

  • Disposal Procedure:

    • All waste containers must be clearly labeled with the chemical name and associated hazards.

    • Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup.

    • Engage a licensed professional hazardous waste disposal company for the final disposal of the material.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.

Storage and Incompatibilities

Proper storage is essential to maintain the stability of the compound and to prevent hazardous reactions.

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9][10][11]

    • Keep away from sources of ignition, heat, sparks, and open flames.[3][9][12]

  • Incompatible Materials:

    • While specific incompatibility data is not available for this compound, it is prudent to avoid contact with strong oxidizing agents, strong bases, and metals, as these are common incompatibilities for similar brominated compounds.[13]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (2-Bromo-1-methyl-ethoxy)-benzene, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromoethylbenzene, 98%. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Benzene, 1-​bromo-​2-​fluoro-​4-​iodo-. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). 1-(Benzyloxy)-2-bromo-3-methylbenzene - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (2024, June 8). (2-Bromoethyl)benzene - Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2010, June 3). SAFETY DATA SHEET - (1-Bromoethyl)benzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Zinc Chloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.